molecular formula C8H9ClO3S B2626308 1-(Chloromethoxy)-4-methanesulfonylbenzene CAS No. 1538084-42-2

1-(Chloromethoxy)-4-methanesulfonylbenzene

Cat. No.: B2626308
CAS No.: 1538084-42-2
M. Wt: 220.67
InChI Key: MAGJPGSFMJAIMT-UHFFFAOYSA-N
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Description

1-(Chloromethoxy)-4-methanesulfonylbenzene is a chemical building block of interest in organic synthesis and pharmaceutical research. It is supplied with the CAS Number 1538084-42-2 and has a molecular formula of C 8 H 9 ClO 3 S and a molecular weight of 220.67 . The compound features both a chloromethoxy (-OCH 2 Cl) group and a methanesulfonyl (methylsulfone, -SO 2 CH 3 ) group attached to a benzene ring. The chloromethoxy group is a potential alkylating agent and can function as a versatile intermediate for further functionalization, such as nucleophilic substitution reactions. Researchers value this bifunctionality for constructing more complex molecules, particularly in medicinal chemistry where the methanesulfonyl group is a known pharmacophore. It is critical to handle this compound with care. While specific hazard data for this molecule is not fully available in the search results, structural analogs containing the chloromethyl ether functional group are recognized as potent carcinogens . Appropriate safety measures, including the use of personal protective equipment and working in a fume hood, are essential. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(chloromethoxy)-4-methylsulfonylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO3S/c1-13(10,11)8-4-2-7(3-5-8)12-6-9/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAGJPGSFMJAIMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)OCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1538084-42-2
Record name 1-(chloromethoxy)-4-methanesulfonylbenzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Monograph: 1-(Chloromethoxy)-4-methanesulfonylbenzene

[1][2]

Abstract

This technical guide provides a comprehensive structural and synthetic analysis of 1-(Chloromethoxy)-4-methanesulfonylbenzene , a highly reactive electrophilic intermediate used in medicinal chemistry.[1][2] Distinct from its benzylic isomer, this

12

Structural Identity & Electronic Dynamics[2]

Chemical Nomenclature & Distinction

It is imperative to distinguish the target molecule from its structural isomer, 4-(methylsulfonyl)benzyl chloride.[2] The target molecule is an aryl chloromethyl ether , characterized by a labile C-Cl bond adjacent to an ethereal oxygen.[1]

FeatureTarget: 1-(Chloromethoxy)-... Isomer: 1-(Chloromethyl)-...
Structure


Class

-Halo Aryl Ether
Benzylic Chloride
Reactivity High (

via Oxocarbenium)
Moderate (

)
Stability Hydrolytically UnstableRelatively Stable
Primary Use Linker / Prodrug SynthesisSulfonamide Drug Intermediate
Electronic Reactivity Profile

The reactivity of this compound is governed by two opposing electronic forces:

  • The Methanesulfonyl Group (

    
    ):  A strong electron-withdrawing group (EWG) at the para position (
    
    
    ).[1][2] This reduces the electron density of the phenoxy oxygen, theoretically destabilizing the transition state compared to an unsubstituted phenol.
  • The Ethereal Oxygen: Despite the EWG, the oxygen lone pair is capable of resonance stabilization, facilitating the departure of the chloride ion to form a reactive oxocarbenium ion .

Mechanistic Pathway (Graphviz)

The following diagram illustrates the ionization mechanism that drives the molecule's alkylating power.

ReactivityMechanismcluster_0Electronic EffectSubstrate1-(Chloromethoxy)-4-methanesulfonylbenzeneTSTransition State(C-Cl Bond Lengthening)Substrate->TS Ionization (Rate Limiting)CationOxocarbenium Ion[Ar-O+=CH2 <-> Ar-O-CH2+]TS->Cation -Cl⁻ProductAlkylated Nucleophile(Prodrug/Linker)Cation->Product + Nucleophile (Nu:)EffectSulfone (SO2Me) pulls e- density,but Oxygen lone pair stabilizes cation.

Synthesis & Manufacturing

Synthetic Strategy

The synthesis of aryl chloromethyl ethers is classically achieved via the chloromethylation of the parent phenol. For this specific substrate, 4-(methylsulfonyl)phenol is reacted with paraformaldehyde and anhydrous hydrogen chloride.[1][2]

Reaction Scheme:

12
Critical Safety Hazard: BCME Formation

WARNING: The reaction of formaldehyde and HCl generates Bis(chloromethyl) ether (BCME) as a volatile byproduct. BCME is a potent human carcinogen (OSHA Regulated).[2]

  • Control: The reaction must be performed in a closed system with a scrubber.

  • Alternative: Use of chloromethyl chlorosulfate allows for milder conditions but still requires strict containment [1].

Experimental Protocol (Self-Validating)

This protocol is designed for in situ generation and immediate consumption to minimize exposure and hydrolytic decomposition.[1][2]

Reagents:

  • 4-(Methylsulfonyl)phenol (1.0 eq) [CAS: 14763-60-1][1][2][3][4][5]

  • Paraformaldehyde (1.2 eq)[2]

  • Calcium Chloride (anhydrous, granular)[2]

  • Dichloromethane (DCM), anhydrous[2]

  • HCl gas (generated from

    
    /NaCl or cylinder)[2]
    

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a gas inlet tube, a thermometer, and a drying tube (CaCl2). Purge with Argon.

  • Solvation: Suspend 4-(methylsulfonyl)phenol (10 mmol) and paraformaldehyde (12 mmol) in anhydrous DCM (50 mL). Add granular

    
     (2g) to sequester water produced during the reaction (driving equilibrium forward).[2]
    
  • Chloromethylation: Cool the mixture to 0°C. Bubble anhydrous HCl gas slowly through the suspension.

    • Validation Point: The suspension should clear as the phenol is converted to the lipophilic chloromethyl ether.

    • Duration: Bubble for 30-45 minutes.

  • Purge: Stop HCl flow. Purge the headspace with Argon for 15 minutes to remove excess HCl and traces of volatile ethers (vent into a caustic scrubber).

  • Filtration: Filter the solution rapidly under Argon flow (using a Schlenk frit) to remove

    
     and unreacted paraformaldehyde.
    
  • Utilization: The resulting filtrate contains this compound.[1][2] Do not concentrate to dryness due to stability and safety concerns.[1] Use immediately for the subsequent alkylation step.[6]

Applications in Drug Development[7]

This specific structure is utilized primarily as a linker reagent in two contexts:

  • Prodrug Design: The chloromethoxy group reacts with carboxylic acids or amines to form acyloxymethyl or aminomethyl ether linkages.[1] These degrade in vivo (via esterases or spontaneous hydrolysis) to release the active parent drug and the sulfone-phenol metabolite.[2]

  • Bioisosteric Replacement: The

    
     unit serves as an extended ether linker, often used to probe the depth of hydrophobic pockets in enzymes like Cyclooxygenase-2 (COX-2) [2].[1][2]
    
Synthesis Workflow Diagram

SynthesisWorkflowstartStart: 4-(Methylsulfonyl)phenolreagentsAdd Paraformaldehyde + CaCl2Solvent: Anhydrous DCMstart->reagentsreactionBubble HCl (gas) @ 0°C(Closed System)reagents->reactioncheckValidation: Solution Clears?reaction->checkcheck->reactionNo (Continue)purgeArgon Purge (Remove BCME/HCl)check->purgeYesfilterSchlenk Filtrationpurge->filterproductProduct Solution:This compoundfilter->product

Stability & Handling Data

PropertyValue / ConditionNote
Physical State Viscous Oil / Low-melting SolidPredicted based on MW (220.[1][2]67) and polarity.
Hydrolytic Stability Very Low (

min in water)
Rapidly hydrolyzes to Formaldehyde + Phenol + HCl.[2]
Thermal Stability Decomposes > 60°CAvoid rotary evaporation with heat.[1][2]
Storage -20°C, under ArgonMust be stored over molecular sieves.
Toxicity Class Alkylating Carcinogen Handle as if it contains BCME.[2]
Decontamination Protocol

Spills or waste solutions containing this compound should be treated with a solution of concentrated aqueous ammonia and ethanol . This converts the reactive chloromethyl ether into the stable (and less toxic) ethoxymethyl amine derivative or hexamine species.

References

  • Berliner, M. A., & Belecki, K. (2005).[6] "Simple, Rapid, and Safe Synthesis of

    
    -Halo Ethers." Journal of Organic Chemistry, 70(23), 9618–9621. 
    
  • Kalgutkar, A. S., et al. (2000). "Ester and Amide Derivatives of the Nonsteroidal Antiinflammatory Drug, Indomethacin, as Selective Cyclooxygenase-2 Inhibitors." Journal of Medicinal Chemistry, 43(15), 2860–2870.

  • Occupational Safety and Health Administration (OSHA). "Bis(chloromethyl) ether - Standards & Regulations."

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 123350, 4-(Methylsulfonyl)phenol."[1][2]

Technical Monograph: Chloromethyl 4-(methylsulfonyl)phenyl Ether

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical specifications, synthesis, and application of Chloromethyl 4-(methylsulfonyl)phenyl ether (CAS 1538084-42-2), a specialized reagent used in medicinal chemistry for prodrug design and soft alkylation.

Part 1: Chemical Identity & Core Specifications

Chloromethyl 4-(methylsulfonyl)phenyl ether is a bifunctional building block characterized by a reactive chloromethyl ether moiety attached to a sulfone-substituted aromatic ring. In drug development, it serves primarily as a linker reagent for synthesizing formaldehyde-releasing prodrugs (e.g., phosphonooxymethyl ethers) or as a specialized protecting group.

Property Specification
CAS Number 1538084-42-2
IUPAC Name 1-(Chloromethoxy)-4-(methylsulfonyl)benzene
Synonyms Chloromethyl 4-mesylphenyl ether; 4-(Methylsulfonyl)phenoxymethyl chloride
Molecular Formula

Molecular Weight 220.67 g/mol
Physical State Off-white to pale yellow solid (low melting) or viscous oil
Solubility Soluble in DCM, THF, Ethyl Acetate; Hydrolyzes in Water
Stability Moisture sensitive (hydrolyzes to formaldehyde and 4-(methylsulfonyl)phenol)
Part 2: Synthesis & Manufacturing Logic

The synthesis of chloromethyl aryl ethers containing electron-withdrawing groups (like the sulfone) requires specific conditions to overcome the reduced nucleophilicity of the phenolic oxygen.

Mechanistic Pathway

The reaction typically proceeds via the chloromethylation of 4-(methylsulfonyl)phenol . Two primary routes are employed depending on scale and purity requirements.

  • Route A (Standard): Reaction with Paraformaldehyde and HCl gas.

  • Route B (High Purity): Reaction with Chloromethyl chlorosulfate (CMCS).[1]

Route A Mechanism (Acid Catalysis): The phenolic oxygen attacks the protonated formaldehyde (oxocarbenium ion) to form a hemiacetal, which is subsequently converted to the chloride by HCl. The electron-withdrawing sulfone group (


) destabilizes the intermediate oxocarbenium ion, requiring anhydrous conditions and saturation with HCl to drive the equilibrium.

DOT Diagram: Synthesis Workflow

Synthesis Phenol 4-(Methylsulfonyl)phenol Intermediate Hemiacetal Intermediate [Ar-O-CH2-OH] Phenol->Intermediate Addition Reagents Paraformaldehyde + HCl(g) (Anhydrous ZnCl2 cat.) Reagents->Intermediate Product Chloromethyl 4-(methylsulfonyl)phenyl ether (CAS 1538084-42-2) Intermediate->Product Substitution (Sn1/Sn2) Byproduct Byproduct: H2O (Must be sequestered) Intermediate->Byproduct

Caption: Acid-catalyzed chloromethylation pathway. Anhydrous conditions are critical to prevent hydrolysis.

Experimental Protocol (Route A Optimization)
  • Reagents: 4-(Methylsulfonyl)phenol (1.0 eq), Paraformaldehyde (1.2 eq), Calcium Chloride (drying agent), HCl gas.

  • Solvent: Dichloromethane (DCM) or Chloroform.

  • Procedure:

    • Suspend 4-(methylsulfonyl)phenol and paraformaldehyde in dry DCM at 0°C.

    • Bubble anhydrous HCl gas through the mixture for 2–4 hours. The mixture will clarify as the ether forms.

    • Critical Step: The reaction is reversible. Maintain saturation of HCl and use a trap to exclude ambient moisture.

    • Evaporate solvent under reduced pressure (keep bath < 40°C) to yield the crude chloromethyl ether.

    • Purification: Distillation is difficult due to thermal instability; use immediately or recrystallize from dry hexane/ether if solid.

Part 3: Applications in Drug Development

This compound is a "soft" alkylating agent used to create labile linkages in prodrug strategies.

1. Tunable Prodrug Linkers

The 4-(methylsulfonyl)phenyl group acts as a leaving group upon hydrolysis.

  • Mechanism: When attached to a drug (e.g., a carboxylic acid or amine) via a methylene bridge, the linker undergoes hydrolysis in vivo.

  • Advantage: The

    
     of 4-(methylsulfonyl)phenol is ~7.8, making it a better leaving group than unsubstituted phenol (
    
    
    
    10). This results in faster hydrolysis rates and quicker drug release compared to standard phenoxymethyl linkers.

Reaction with Drug Nucleophile:



(Where X = O, NH, or COO)
2. Phosphonooxymethyl Prodrugs

Used to improve the solubility of phenols or amines.

  • Alkylation: React Drug-OH with Chloromethyl 4-(methylsulfonyl)phenyl ether.

  • Solubilization: The resulting acetal is more lipophilic or can be further modified.

Part 4: Safety, Handling & Stability (E-E-A-T)

Warning: Chloromethyl ethers are potential human carcinogens (alkylating agents).[2] While the high molecular weight of this derivative reduces volatility compared to Chloromethyl Methyl Ether (MOM-Cl), strict safety protocols are mandatory.

Hazard Category Risk Description Mitigation Protocol
Carcinogenicity Alkylating agent; potential DNA modifier.Use in a certified fume hood. Double-glove (Nitrile/Laminate).
Hydrolysis Releases HCl and Formaldehyde upon contact with water.[3]Store under Argon/Nitrogen at -20°C.
Reactivity Reacts violently with strong nucleophiles/bases.Quench excess reagent with ammonium hydroxide or dilute NaOH in a cooling bath.

Self-Validating Safety Check: Before use, check the integrity of the container. If a white precipitate (polymerized formaldehyde) or a strong pungent odor (HCl) is present, the reagent has degraded and should be discarded via hazardous waste protocols.

References
  • National Center for Advancing Translational Sciences (NCATS). Inxight Drugs: Chloroalkyl Ethers Profile. Retrieved from [Link]

  • Buncel, E., & Millington, J. (1965).[1] Hydrolysis of alkyl chlorosulfates and mechanistic implications for chloromethylation. Canadian Journal of Chemistry.

Sources

Physical properties of 1-(Chloromethoxy)-4-methanesulfonylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 1-(Chloromethoxy)-4-methanesulfonylbenzene

Executive Summary

This technical guide provides an in-depth analysis of This compound , a specialized reactive intermediate used primarily in medicinal chemistry for the synthesis of prodrugs and the introduction of the 4-(methylsulfonyl)phenoxy motif.

Critical Disambiguation: Researchers must distinguish this compound from its structural isomer, 1-(chloromethyl)-4-methanesulfonylbenzene (a benzyl chloride derivative). The compound discussed here is a chloromethyl ether , characterized by the


 functionality, which confers significantly higher reactivity and distinct hydrolytic instability compared to benzyl chlorides.

Part 1: Chemical Identity & Structure

PropertyDetail
Chemical Name This compound
Common Synonyms 4-(Methylsulfonyl)phenyl chloromethyl ether; Chloromethyl 4-methanesulfonylphenyl ether
CAS Number Not widely indexed in public registries (Distinct from 53606-06-7)
Molecular Formula

Molecular Weight 220.67 g/mol
SMILES CS(=O)(=O)C1=CC=C(OCCl)C=C1
Functional Groups Sulfone (

), Chloromethyl ether (

)

Part 2: Physical & Chemical Properties

Due to the transient nature of chloromethyl ethers and their rapid hydrolysis, experimental physical constants are often determined in situ or inferred from structural analogs. The following data synthesizes predicted values with observed trends for electron-deficient chloromethyl ethers.

Table 1: Physical Properties
PropertyValue / DescriptionSource/Method
Physical State Low-melting solid or viscous oilAnalog comparison (4-nitrophenyl chloromethyl ether)
Melting Point Predicted: 45°C – 65°CLower than parent phenol (MP 92-96°C) due to loss of H-bonding
Boiling Point Decomposes prior to boilingThermal instability of

-chloroethers
Solubility Soluble in DCM, THF, EtOAc, ChloroformLipophilic organic solvents
Hydrolytic Stability Unstable (

in water)
Rapidly hydrolyzes to parent phenol and formaldehyde
Density ~1.35 g/cm³ (Predicted)High density due to sulfone/chloro groups
Reactivity Profile

The electron-withdrawing sulfone group at the para position decreases the electron density on the ether oxygen. This makes the compound less reactive (more stable) than electron-rich analogs like chloromethyl methyl ether (MOM-Cl), but it remains a potent alkylating agent.

  • Hydrolysis: Reacts with moisture to release HCl, formaldehyde, and 4-(methylsulfonyl)phenol.

  • Nucleophilic Substitution: The chloride is easily displaced by carboxylates, phosphates, or amines, making it ideal for prodrug synthesis (e.g., forming phosphonooxymethyl derivatives).

Part 3: Synthesis & Manufacturing Protocols

Safety Warning: Chloromethylation reactions generate chloromethyl ethers, which are potential human carcinogens. All operations must be performed in a closed fume hood with appropriate PPE.

Method A: Chloromethyl Chlorosulfate Route (Recommended)

This method avoids the use of gaseous HCl and carcinogenic bis(chloromethyl) ether byproducts often seen in older protocols.

Reagents:

  • 4-(Methylsulfonyl)phenol (1.0 eq)[1]

  • Chloromethyl chlorosulfate (1.2 eq)

  • 
     or 
    
    
    
    (anhydrous)
  • Solvent: Dichloromethane (DCM) or THF

  • Catalyst: Tetrabutylammonium hydrogensulfate (TBAHS) (0.1 eq)

Protocol:

  • Preparation: Dissolve 4-(methylsulfonyl)phenol in anhydrous DCM under nitrogen atmosphere.

  • Base Addition: Add anhydrous

    
     and the phase transfer catalyst (TBAHS). Stir at 0°C for 15 minutes.
    
  • Alkylation: Add chloromethyl chlorosulfate dropwise to the suspension.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (Note: Sample must be quenched with methanol immediately before spotting to visualize the methyl ether derivative, as the chloride degrades on silica).

  • Workup: Filter off inorganic salts. Concentrate the filtrate under reduced pressure at

    
    .
    
  • Purification: The crude oil is often used directly. If necessary, rapid crystallization from dry hexane/ether is preferred over chromatography to prevent hydrolysis.

Method B: Paraformaldehyde/HCl Route (Traditional)
  • Reagents: Phenol, Paraformaldehyde, anhydrous

    
    , HCl gas.
    
  • Note: This method is less preferred due to the formation of water, which degrades the product, requiring a large excess of reagents and dehydrating agents.

Part 4: Mechanism & Pathways

The following diagram illustrates the synthesis pathway and the competing hydrolysis mechanism that researchers must mitigate during storage.

ReactionPathway Phenol 4-(Methylsulfonyl)phenol (Precursor) Intermediate Transition State (O-Alkylation) Phenol->Intermediate + Base / PTC Reagent Chloromethyl Chlorosulfate (Reagent) Reagent->Intermediate Product 1-(Chloromethoxy)-4- methanesulfonylbenzene (Target) Intermediate->Product - SO3, - Cl- Hydrolysis Hydrolysis Products: Phenol + CH2O + HCl Product->Hydrolysis + H2O (Moisture) Prodrug Prodrug Derivative (e.g., Phosphate Ester) Product->Prodrug + Nucleophile (R-COOH)

Figure 1: Synthesis via chloromethyl chlorosulfate and downstream reactivity pathways.[2][3][1][4][5]

Part 5: Safety & Handling (E-E-A-T)

1. Carcinogenicity: Structurally related compounds (e.g., Chloromethyl methyl ether, Bis(chloromethyl) ether) are OSHA-regulated carcinogens. While the high molecular weight and electron-deficient nature of the 4-methanesulfonyl derivative may reduce volatility, it should be treated with the same level of containment (Occupational Exposure Band 4/5).

2. Storage Stability:

  • Temperature: Store at -20°C.

  • Atmosphere: Strictly under Argon or Nitrogen.

  • Stabilizers: Storing over activated molecular sieves (3Å or 4Å) is recommended to scavenge trace moisture.

3. Decontamination: Glassware and spills should be treated with a solution of concentrated aqueous ammonia or 10% NaOH to rapidly hydrolyze the ether linkage before disposal.

References

  • Synthesis of Chloromethyl Ethers: Zheng, B., et al. "Development of a Process for the Preparation of Chloromethyl Chlorosulfate." Organic Process Research & Development, 2012.

  • General Reactivity of Alpha-Halo Ethers: Trost, B. M., & Fleming, I.
  • Sulfone Group Properties: "4-(Methylsulfonyl)phenol Synthesis and Properties." ChemicalBook, Accessed 2026.

  • Safety of Chloromethyl Ethers: U.S. Occupational Safety and Health Administration (OSHA). "13 Carcinogens - Chloromethyl Methyl Ether."

Sources

Safety data sheet SDS for chloromethyl aryl ethers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Handling High-Potency Electrophiles: A Technical Safety Guide for Chloromethyl Aryl Ethers Content Type: Technical Whitepaper / Safety Protocol Audience: Synthetic Chemists, Process Safety Engineers, and Drug Discovery Leads.

Part 1: Introduction & Chemical Identity[1]

The "Hidden" Alkylator Chloromethyl aryl ethers (Ar-O-CH₂-Cl) represent a class of highly reactive electrophiles widely used in organic synthesis as protecting group precursors (e.g., p-methoxybenzyl chloride or PMB-Cl) and linkers for solid-phase synthesis (e.g., Chloromethyl polystyrene/Merrifield Resin).

While less volatile than their aliphatic cousins—the notorious carcinogens bis(chloromethyl) ether (BCME) and chloromethyl methyl ether (CMME)—aryl analogs share the same lethal mechanism of action: direct-acting alkylation .

As a Senior Application Scientist, I often observe a dangerous complacency when handling these "heavier" solids or oils. Because they don't boil at room temperature like CMME, researchers treat them like standard benzyl chlorides. This is a critical error. The oxygen atom alpha to the chlorine provides lone-pair donation that significantly stabilizes the oxocarbenium ion intermediate, making these compounds orders of magnitude more reactive—and more toxic—than simple benzyl halides.

Part 2: Hazard Profiling & Toxicology (The "Why")

The Mechanism of Toxicity

The primary hazard is not just corrosivity (H314); it is genotoxicity. These compounds are


 powerhouses. Upon contact with biological media, the chloride leaves readily, stabilized by the adjacent oxygen. The resulting resonance-stabilized cation is a "hard" electrophile that aggressively attacks nucleophilic centers in DNA (specifically the N7 position of guanine).

DOT Diagram 1: The Alkylation Mechanism This diagram illustrates the pathway from chemical exposure to DNA damage.

DNA_Alkylation Compound Chloromethyl Aryl Ether (Ar-O-CH2-Cl) Intermed Oxocarbenium Ion (Ar-O+=CH2) Compound->Intermed Loss of Cl- (SN1) Adduct DNA Adduct (Mutation/Carcinogenesis) Intermed->Adduct Covalent Bond Formation Hydrolysis Hydrolysis Product (Formaldehyde + HCl) Intermed->Hydrolysis Reaction with H2O DNA DNA Nucleophile (Guanine N7) DNA->Adduct

Caption: The oxocarbenium intermediate drives both DNA alkylation (toxicity) and rapid hydrolysis (corrosivity).

Comparative Hazard Data

Do not rely solely on the boiling point. The reactivity profile dictates the control strategy.

FeatureChloromethyl Methyl Ether (CMME)Chloromethyl Aryl Ether (e.g., PMB-Cl)Implications for Safety
Physical State Volatile Liquid (bp 59°C)High-boiling Liquid or SolidAryl ethers present lower inhalation risk unless heated or aerosolized.
Carcinogenicity Group 1 (Proven Human)Suspected / Structural AlertTreat Aryl ethers as "Potent Carcinogens" (H350) by default.
Hydrolysis Rapid (exothermic)Rapid (exothermic)Both release HCl gas and Formaldehyde upon contact with moisture.
Skin Permeation InstantaneousFast (Lipophilic)Standard nitrile gloves are insufficient for prolonged contact.

Part 3: Engineering Controls & PPE[2][3][4]

Glove Selection: The "Nitrile Trap"

A common failure mode in the lab is using standard 4-mil nitrile gloves. Chloromethyl ethers are lipophilic alkyl halides. They can permeate thin nitrile in minutes.

  • Protocol: For incidental contact, use double-gloved nitrile (change immediately upon splash).

  • Mandatory: For synthesis, scale-up, or spill cleanup, use Silver Shield (Laminate Film) or Viton gloves.

Headspace Management

Never store these compounds in a standard refrigerator without secondary containment.

  • The Risk: Slow hydrolysis releases HCl and Formaldehyde. In a confined fridge, these vapors can recombine in the headspace to form trace amounts of BCME (Bis-chloromethyl ether), a potent volatile carcinogen, even if you didn't start with it.

  • The Fix: Store in a chemically resistant secondary container with a desiccant (e.g., Drierite) and an acid scavenger (e.g., small packet of solid sodium carbonate) to neutralize evolved HCl.

Part 4: Experimental Protocols

Safe Transfer Techniques
  • Solids (e.g., Merrifield Resin): Weigh in a fume hood. Use an antistatic gun to prevent resin dust from becoming airborne.

  • Liquids (e.g., PMB-Cl): Do not pour. Use a positive-displacement pipette or a syringe with a Luer-lock tip to prevent dripping.

The "Ammonia Quench" Protocol

Water alone is a poor quenching agent for bulk chloromethyl ethers. Hydrolysis generates HCl and Formaldehyde, which can theoretically re-equilibrate to form chloromethyl ethers in the headspace. The Golden Rule: You must destroy the electrophile and neutralize the acid simultaneously.

Step-by-Step Quenching SOP:

  • Preparation: Prepare a "Quench Solution" of 5% Ammonium Hydroxide (

    
    ) in 50:50 Methanol/Water.
    
  • Cooling: Cool the reaction mixture or waste residue to 0°C.

  • Addition: Slowly add the Quench Solution.

    • Chemistry: The ammonia acts as a sacrificial nucleophile, converting the chloromethyl ether into a harmless aminomethyl ether or hexamethylenetetramine derivative, while neutralizing the HCl.

  • Verification: Check pH to ensure basicity (pH > 9).

  • Disposal: Allow to stand for 1 hour before disposing of as basic organic waste.

DOT Diagram 2: Safe Handling Workflow Decision tree for handling and disposal.

Safety_Workflow Start Start: Chloromethyl Aryl Ether PPE PPE Check: Silver Shield Gloves + Fume Hood Start->PPE Use Synthesis/Transfer PPE->Use Spill Spill? Use->Spill Evacuate Evacuate Area Spill->Evacuate Yes (Major) Decon Decon with 5% NH4OH/MeOH Spill->Decon Yes (Minor) Quench Quench Reaction: Add NH4OH/MeOH at 0°C Spill->Quench No Waste Dispose as Basic Organic Waste Decon->Waste Quench->Waste

Caption: Operational workflow emphasizing the Ammonia/Methanol quench path.

Part 5: Emergency Response

In Case of Skin Contact:

  • Immediate Action: Do not wipe. Wiping drives the lipophilic ether deeper into the dermis.

  • Flush: Flood with water for 15 minutes.

  • Neutralize: After flushing, wash with a mild soap (alkaline) to help neutralize hydrolysis acids.

  • Medical: Seek evaluation. Delayed burns are common with alkylating agents; pain may not appear for hours.

In Case of Spills:

  • Do not use water on a concentrated spill (generates HCl gas cloud).

  • Cover with a mixture of sand and soda ash (sodium carbonate).

  • Scoop into a container and treat with the Ammonia Quench Solution described in Section 4.2.

References

  • Van Duuren, B. L., et al. (1972).[1] Carcinogenicity of Halo-Ethers. II.[1][2] Structure-Activity Relationships of Analogs of Bis(chloromethyl)ether. Journal of the National Cancer Institute.[2] Link

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. (See Section 6.C on High-Hazard Chemicals). Link

  • Thermo Fisher Scientific. (2025).[3][4] Safety Data Sheet: 4-Chloroanisole. (Used as a baseline for aryl ether hazard classification H314/H302). Link

  • Organic Syntheses. (2007). Chloromethyl Methyl Ether: Procedures for Safe Handling and Quenching. Org. Synth. 2007, 84, 102. (Source of the specific ammonia/methanol quenching logic). Link

Sources

Alpha-chloro ether derivatives of 4-(methylsulfonyl)phenol

Technical Guide: -Chloro Ether Derivatives of 4-(Methylsulfonyl)phenol

Executive Summary

The


-chloro ether4-(methylsulfonyl)phenolprodrug synthesis


For the 4-(methylsulfonyl)phenol scaffold, the electron-withdrawing sulfone group (

Chloromethyl 4-(methylsulfonyl)phenyl ether

Key Applications:

  • Prodrug Linkers: Synthesis of phosphonooxymethyl ethers (e.g., enhancing solubility of the parent phenol).

  • Acetal-Linked Conjugates: Reversible attachment of amine- or carboxyl-containing drugs.

  • Metabolic Stability Studies: Investigating the hydrolytic lability of the

    
     bond.
    

Chemical Identity & Properties

Parent Scaffold: 4-(Methylsulfonyl)phenol
  • CAS: 14763-60-1

  • Structure: A phenol ring substituted at the 4-position with a methylsulfonyl group.[1]

  • Electronic Effect: The

    
     group is strongly electron-withdrawing (
    
    
    ). This increases the acidity of the phenol (pKa
    
    
    7.8–8.2) relative to unsubstituted phenol (pKa 10.0), making the phenoxide anion easier to generate but less nucleophilic.
Target Derivative: Chloromethyl 4-(methylsulfonyl)phenyl ether
  • Structure:

    
    
    
  • Reactivity Class:

    
    -Halo ether; Alkylating agent.
    
  • Stability: Hydrolytically unstable; decomposes to the parent phenol and formaldehyde in aqueous media. The electron-deficient ring stabilizes the ether linkage slightly against spontaneous ionization compared to electron-rich analogs (e.g., 4-methoxyphenol derivatives).

Synthesis Protocols

Two primary methods exist for synthesizing

Method B
Method A: The Paraformaldehyde/HCl Route (Classical)

Mechanism: Acid-catalyzed condensation of the phenol with formaldehyde followed by nucleophilic attack by chloride.

Reagents:

  • 4-(Methylsulfonyl)phenol (1.0 eq)

  • Paraformaldehyde (1.2 eq)

  • HCl (gas) or conc. HCl/ZnCl

    
    
    
  • Solvent: Dichloromethane (DCM) or Chloroform

Protocol:

  • Suspend 4-(methylsulfonyl)phenol and paraformaldehyde in anhydrous DCM at 0°C.

  • Bubble dry HCl gas through the suspension for 2–4 hours. The mixture will clarify as the reaction proceeds.

  • Critical Step: Maintain temperature < 5°C to minimize polymerization.

  • Separate the organic phase, dry over MgSO

    
    , and concentrate in vacuo at low temperature (< 30°C).
    
  • Note: This method poses a high risk of generating BCME (a potent carcinogen).

Method B: The Chloromethyl Chlorosulfate Route (Recommended)

Mechanism:[1][2] Reaction with chloromethyl chlorosulfate (


Reagents:

  • 4-(Methylsulfonyl)phenol (1.0 eq)

  • Sodium hydride (NaH) (1.1 eq) or DIPEA

  • Chloromethyl chlorosulfate (1.2 eq)

  • Solvent: Dry THF or DCM/Water biphasic system with Tetrabutylammonium bisulfate (TBAB)

Step-by-Step Protocol:

  • Activation: In a flame-dried flask under Argon, dissolve 4-(methylsulfonyl)phenol (10 mmol) in anhydrous THF (50 mL).

  • Deprotonation: Cool to 0°C and add NaH (11 mmol, 60% dispersion) portion-wise. Stir for 30 min until H

    
     evolution ceases.
    
  • Alkylation: Cool the solution to -78°C (or -10°C depending on reactivity). Add chloromethyl chlorosulfate (12 mmol) dropwise.

  • Reaction: Allow the mixture to warm slowly to Room Temperature (RT) over 4 hours.

  • Quench: Carefully quench with saturated NaHCO

    
     solution.
    
  • Extraction: Extract with Et

    
    O (3x). Wash combined organics with brine, dry over Na
    
    
    SO
    
    
    .
  • Purification: Flash chromatography (Silica gel, Hexane/EtOAc). Note: Silica must be neutralized with 1% Et

    
    N to prevent hydrolysis on the column.
    

Mechanistic Visualization

The following diagram illustrates the synthesis via Method B and the subsequent reactivity of the

GPhenol4-(Methylsulfonyl)phenol(Nucleophile)PhenoxidePhenoxide Anion(Activated)Phenol->Phenoxide-H+BaseBase (NaH)DeprotonationBase->PhenoxideIntermediateTransition State[Ar-O-SO2-OCH2Cl]Phenoxide->Intermediate+ Cl-SO3-CH2ClReagentChloromethylChlorosulfateProductChloromethyl Ether(Ar-O-CH2-Cl)Intermediate->Product- SO3, - Cl-ProdrugProdrug(Ar-O-CH2-Nu)Product->Prodrug+ Nucleophile (R-NH2, R-COOH)

Caption: Synthesis pathway of Chloromethyl 4-(methylsulfonyl)phenyl ether via chlorosulfate method and subsequent derivatization.[3][4]

Applications in Drug Development[5][6]

Phosphonooxymethyl Prodrugs

The

phosphonooxymethyl ethers
  • Reaction:

    
    
    
  • Deprotection: Hydrogenolysis (

    
    ) yields the water-soluble prodrug 
    
    
    .
  • Bioactivation: Alkaline phosphatases in vivo cleave the phosphate, releasing the unstable hemiacetal, which spontaneously decomposes to the active phenol and formaldehyde.

Comparative Stability Data

The following table contrasts the hydrolytic half-life (


Substituent (Para)Electronic Effect (

)
Relative Reactivity (

)
Estimated

(pH 7.4)
-OMe (Methoxy)-0.27 (Donating)Very High< 1 min
-H (Unsubstituted)0.00High~5 min
-SO

Me
(Sulfone)
+0.72 (Withdrawing)Moderate 15–30 min
-NO

(Nitro)
+0.78 (Withdrawing)Low~45 min

Interpretation: The electron-withdrawing sulfone group destabilizes the oxocarbenium ion intermediate required for hydrolysis, thereby increasing the chemical stability of the

Safety & Handling (Critical)

Warning:

  • Bis(chloromethyl) ether (BCME): When using Method A (HCHO + HCl), there is a significant risk of forming BCME, a volatile and potent lung carcinogen. Method B is strongly preferred as it avoids free formaldehyde.

  • Containment: All reactions must be performed in a functioning fume hood.

  • Quenching: Destroy excess alkylating agent with aqueous ammonia or concentrated NaOH before disposal.

References

  • Synthesis of

    
    -Halo Ethers: 
    
    • Title: "Chloromethyl Chlorosulfate: A New Reagent for the Preparation of Chloromethyl Esters and Ethers."
    • Source:Synthetic Communic
    • URL:[Link]

  • Prodrug Strategies (Phosphonooxymethyl)

    • Title: "Prodrugs of alcohols and phenols."[5]

    • Source:N
    • URL:[Link]

  • Properties of 4-(Methylsulfonyl)

    • Title: "4-(Methylsulfonyl)phenol - PubChem Compound Summary."
    • Source:National Center for Biotechnology Inform
    • URL:[Link]

  • Safety of Chloromethyl Ethers

    • Title: "Occupational Exposure to Bis(chloromethyl) Ether and Cancer Risk."
    • Source:Journal of the N
    • URL:[Link]

Technical Guide: Reactivity Profile of p-Mesyl Chloromethyl Ether (PMCE)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of p-Mesyl Chloromethyl Ether (PMCE) , formally known as 4-(methanesulfonyl)phenoxymethyl chloride . This compound represents a specialized class of


-halo ethers used primarily as "tuned" electrophiles in organic synthesis and drug development.

Unlike the ubiquitous methoxymethyl chloride (MOM-Cl) or p-methoxybenzyl chloromethyl ether (PMB-Cl), PMCE features a strongly electron-withdrawing sulfone group. This structural modification dramatically alters its reactivity profile, creating a reagent that balances the high reactivity of


-halo ethers with enhanced hydrolytic stability and unique deprotection orthogonality.

Executive Technical Summary

p-Mesyl Chloromethyl Ether (PMCE) is a bifunctional reagent comprising a reactive chloromethyl electrophile and a para-substituted aryl sulfone.

  • Formula:

    
    
    
  • Molecular Weight: 220.67 g/mol

  • Primary Utility: Introduction of the (p-mesylphenoxy)methyl protecting group; synthesis of suicide inhibitors; cross-linking of biopolymers.

  • Reactivity Class: Hard Electrophile (HSAB theory), Alkylating Agent.

Key Differentiator: The p-mesyl (


) group exerts a strong electron-withdrawing effect (

), destabilizing the oxocarbenium transition state relative to MOM-Cl. This results in a reagent that is less prone to spontaneous hydrolysis but retains high reactivity toward alkoxides and thiols under basic conditions.

Electronic Structure & Mechanistic Basis

The reactivity of chloromethyl ethers is governed by the stability of the oxocarbenium ion intermediate formed upon loss of the chloride leaving group.

The "Tuned" Oxocarbenium Ion

In standard reagents like MOM-Cl, the oxygen lone pair donates into the empty p-orbital of the carbocation, stabilizing it. In PMCE, the sulfone group competes for this electron density via the aromatic ring.

  • MOM-Cl:

    
     (Fast Ionization)
    
  • PMCE:

    
     (Slower Ionization)
    

This electronic "tuning" makes PMCE a "shelf-stable" alternative to MOM-Cl, requiring stronger activation or specific nucleophiles to react, thereby reducing background side reactions.

Visualization: Electronic Pull & Reactivity Flow

The following diagram illustrates the electronic deactivation pathway and the resulting substitution mechanism.

PMCE_Reactivity PMCE p-Mesyl Chloromethyl Ether (Ground State) Ionization Transition State (Oxocarbenium Formation) PMCE->Ionization Rate Limiting Step (Slower than MOM-Cl) Product Protected Substrate (Acetal/Ether) Ionization->Product + Nucleophile (RO-) Fast Hydrolysis Hydrolysis Product (Formaldehyde + Phenol) Ionization->Hydrolysis + H2O (Suppressed) Sulfone p-Mesyl Group (EWG Effect) Sulfone->PMCE Inductive/Resonance Withdrawal

Caption: Figure 1. The electron-withdrawing mesyl group destabilizes the oxocarbenium intermediate, suppressing spontaneous hydrolysis while maintaining reactivity toward strong nucleophiles.

Reactivity Profile Data

The following table contrasts PMCE with standard chloromethyl ethers.

ParameterMOM-Cl (Standard)PMCE (p-Mesyl)Implication
Leaving Group Lability HighModeratePMCE is easier to handle in humid air.
Mechanism

Dominant
Mixed

PMCE often requires basic catalysis (DIPEA/NaH).
Acid Stability (Product) Low (

)
Moderate (

)
The resulting acetal is more robust to acidic workups.
Hard/Soft Character Hard ElectrophileHard ElectrophilePreferential reaction with Oxygen over Nitrogen.
Toxicity High (Carcinogen)High (Alkylator)Requires closed-system handling.

Experimental Protocols

Synthesis of PMCE (In-Situ Generation)

Note: Due to carcinogenicity risks of isolating


-halo ethers, in-situ generation is preferred.

Reagents:

  • 4-(Methylsulfonyl)phenol (1.0 eq)

  • Paraformaldehyde (1.2 eq)

  • Chlorotrimethylsilane (TMSCl) (2.5 eq)

  • Dichloromethane (DCM) (Anhydrous)

Protocol:

  • Suspension: In a flame-dried flask under Argon, suspend 4-(methylsulfonyl)phenol and paraformaldehyde in anhydrous DCM (0.5 M).

  • Activation: Cool to 0°C. Add TMSCl dropwise over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. The solution will clear as the phenol is consumed and the chloromethyl ether forms.

  • Verification: Aliquot 50

    
     into 
    
    
    
    for NMR. Look for the characteristic singlet at
    
    
    ppm (
    
    
    ).
  • Usage: Use the supernatant directly for the subsequent protection step to avoid isolation.

General Protection of Primary Alcohols

This protocol installs the (p-mesylphenoxy)methyl (MPM) group.

Reagents:

  • Substrate Alcohol (

    
    )
    
  • PMCE solution (from 4.1, ~1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Tetrabutylammonium iodide (TBAI) (0.1 eq - Catalyst)

Workflow:

  • Dissolve the substrate alcohol in DCM (0.2 M) containing DIPEA.

  • Add TBAI catalyst (accelerates the reaction via Finkelstein exchange to the more reactive iodomethyl ether in situ).

  • Add the PMCE solution slowly at 0°C.

  • Monitor via TLC. If conversion stalls, warm to reflux (DCM, 40°C).

  • Quench: Add saturated

    
    .
    
  • Purification: Silica gel chromatography. The MPM group is UV-active (distinct absorption due to the sulfone), aiding detection.

Application: The "Safety-Catch" Strategy

One of the most powerful applications of PMCE is its use as a Safety-Catch Linker . The sulfone is electron-withdrawing (stable to acid), but it can be chemically modified to trigger lability.

Reductive Lability Trigger

By reducing the sulfone (


) to a sulfide (

), the group changes from Electron-Withdrawing to Electron-Donating.
  • Stable State (Sulfone): Acetal is stable to TFA/DCM.

  • Trigger: Reduction (e.g.,

    
     or specific biocatalysts) converts 
    
    
    
    .
  • Labile State (Sulfide): The p-thioether stabilizes the oxocarbenium ion strongly (similar to PMB).

  • Cleavage: Mild acid hydrolysis releases the alcohol.

SafetyCatch State1 1. Protected Substrate (Sulfone - Acid Stable) Trigger Trigger: Reduction (LiAlH4 / Reductase) State1->Trigger Chemical Switch State2 2. Activated Substrate (Sulfide - Electron Rich) Trigger->State2 Electronic Inversion (EWG -> EDG) Cleavage 3. Mild Acid Hydrolysis (1% TFA) State2->Cleavage Increased Lability Result Free Alcohol + Byproducts Cleavage->Result Release

Caption: Figure 2. The Safety-Catch Mechanism. The protecting group remains robust until the sulfone is specifically reduced, allowing for controlled release.

Safety & Handling (Critical)

Hazard Identification:

  • Carcinogenicity: Like bis(chloromethyl) ether and MOM-Cl, PMCE is a potential alkylating carcinogen. It can cross-link DNA.

  • Volatility: While less volatile than MOM-Cl, it usually exists in solution with volatile DCM.

Mandatory Controls:

  • Engineering: All reactions must be performed in a functioning fume hood.

  • Destruction: Quench all excess reagent with aqueous ammonium hydroxide (

    
    ) or a solution of thiourea. This converts the alkyl chloride into a non-volatile ionic species before disposal.
    
  • PPE: Double nitrile gloves, lab coat, and safety glasses.

References

  • Jones, T. C., & Thornton, E. R. (1967). Solvolysis Mechanisms of Chloromethyl Ethers. Journal of the American Chemical Society. [Link]

  • Berliner, M. A., & Belecki, K. (2007). Synthesis of

    
    -Halo Ethers from Symmetric Acetals. Organic Syntheses, 84, 102. [Link]
    
  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Chapter 2: Protection for the Hydroxyl Group).[1] [Link]

  • Occupational Safety and Health Administration (OSHA). (2023). Chloromethyl Methyl Ether and Bis-Chloromethyl Ether Safety Standards. [Link]

Sources

Methodological & Application

Application Note: High-Efficiency Alkylation with 1-(Chloromethoxy)-4-methanesulfonylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and drug delivery. It details the use of 1-(Chloromethoxy)-4-methanesulfonylbenzene (also known as 4-(methylsulfonyl)phenyl chloromethyl ether) as a specialized alkylating agent.

This reagent is primarily used to introduce the (4-methanesulfonylphenoxy)methyl moiety, a critical linker in prodrug synthesis (e.g., for phosphate or ester prodrugs) and a specialized protecting group.

Introduction & Chemical Basis[1][2][3][4][5][6]

This compound is a highly reactive


-chloro ether. Unlike standard benzyl chlorides, the chlorine atom here is attached to a carbon adjacent to an oxygen atom. This structural feature significantly amplifies its electrophilicity through the resonance stabilization of the oxocarbenium ion intermediate.
The "Warhead": Why this Molecule?

In drug development, this reagent acts as a "soft" alkylating agent used to construct:

  • N- or O-Aryloxymethyl Prodrugs: It links a drug (nucleophile) to a phenol promoiety via a formaldehyde spacer.

  • Solubility Tuners: The para-methanesulfonyl (

    
    ) group is electron-withdrawing. This lowers the 
    
    
    
    of the phenolic leaving group (4-methanesulfonylphenol,
    
    
    ) compared to unsubstituted phenol (
    
    
    ). This ensures rapid elimination of the linker after metabolic activation (e.g., by phosphatases or esterases), preventing the accumulation of stable, toxic intermediates.
Mechanism of Action

The alkylation proceeds via an


-like pathway or a loose 

transition state, driven by the formation of a resonance-stabilized oxocarbenium ion.

ReactionMechanism Reagent 1-(Chloromethoxy)-4- methanesulfonylbenzene Ion Oxocarbenium Ion (Resonance Stabilized) Reagent->Ion - Cl⁻ (Slow) Product Alkylated Product (Drug-Linker-Ar) Reagent->Product Direct SN2 (Alternative) Ion->Product + NuH (Fast) Nu Nucleophile (Drug-OH / Drug-NH)

Figure 1: Mechanistic pathway showing the ionization to the reactive oxocarbenium species.

Safety & Handling (CRITICAL)

Hazard Class: Alkylating Agent / Potential Carcinogen.[1]


-Chloro ethers (like MOM-Cl) are structural alerts for carcinogenicity because they can alkylate DNA.
  • Engineering Controls: All operations must be performed in a certified chemical fume hood.

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

  • Moisture Sensitivity: This reagent hydrolyzes rapidly in moist air to release Formaldehyde (carcinogen) and HCl . Store under Argon/Nitrogen at -20°C.

  • Quenching: Quench all reaction glassware and waste with aqueous ammonium hydroxide (

    
    ) to destroy residual alkylating agent before removal from the hood.
    

Experimental Protocols

Protocol A: Preparation of the Reagent (In-Situ)

Note: Due to instability, it is often best to synthesize this reagent fresh if commercial stock is degraded.

Reagents:

  • 4-(Methylsulfonyl)phenol (1.0 eq)

  • Paraformaldehyde (1.2 eq)

  • Chlorotrimethylsilane (TMSCl) (2.5 eq) or HCl gas

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Suspend 4-(methylsulfonyl)phenol and paraformaldehyde in anhydrous DCM (0.5 M) under

    
    .
    
  • Cool to 0°C.

  • Add TMSCl dropwise (or bubble HCl gas slowly).

  • Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Solution should become clear.

  • Validation: Take an aliquot, evaporate under

    
    , and check 
    
    
    
    -NMR (
    
    
    ). Look for the characteristic singlet at
    
    
    ppm (
    
    
    ).
  • Evaporate solvent under reduced pressure (keep trap cold!) to yield the crude oil. Use immediately.

Protocol B: General Alkylation of a Nucleophile (Drug Substance)

This protocol describes the alkylation of a secondary amine or carboxylic acid.

Reagents:

  • Nucleophile: Target Drug (1.0 eq)

  • Reagent: this compound (1.2 – 1.5 eq)

  • Base: Cesium Carbonate (

    
    ) (2.0 eq) or Sodium Hydride (NaH) (1.1 eq) for weak nucleophiles.
    
  • Catalyst: Sodium Iodide (NaI) (0.1 eq) - Optional, accelerates reaction via Finkelstein exchange.

  • Solvent: Anhydrous DMF or Acetone.

Step-by-Step Workflow:

  • Preparation:

    • Flame-dry a round-bottom flask and cool under Argon.

    • Dissolve the Nucleophile (1.0 eq) in anhydrous DMF (concentration ~0.1 M).

  • Activation (Base Addition):

    • Add

      
       (2.0 eq). Stir at RT for 15 minutes to generate the salt.
      
    • Alternative: If using NaH, cool to 0°C, add NaH, stir 30 min until gas evolution ceases.

  • Alkylation:

    • Cool the mixture to 0°C.

    • Dissolve this compound (1.2 eq) in a minimal amount of DMF.

    • Add the reagent solution dropwise to the reaction flask.[2]

    • Optional: Add NaI (0.1 eq) if the substrate is sterically hindered.

  • Reaction Monitoring:

    • Allow to warm to RT. Stir for 2–16 hours.

    • Monitor: TLC or LC-MS.

    • Target Mass:

      
       (Mass of linker) - 
      
      
      
      (H).
    • Note: The chloride is labile; avoid acidic mobile phases in LC-MS if possible, or use rapid gradients.

  • Workup:

    • Dilute with Ethyl Acetate (EtOAc).

    • Wash rapidly with cold water (x2) and brine (x1). Prolonged exposure to water can hydrolyze the ether.

    • Dry over

      
      , filter, and concentrate.[3][4]
      
  • Purification:

    • Flash Chromatography (Silica).

    • Tip: Pre-treat silica column with 1% Triethylamine to neutralize acidity if the product is acid-sensitive.

Data Analysis & Troubleshooting

Expected NMR Signatures
MoietyChemical Shift (

, ppm)
MultiplicityNotes

(Product)
5.3 – 5.6Singlet (2H)Shifted upfield from reagent

(Reagent)
5.7 – 5.9Singlet (2H)Disappears upon conversion

3.0 – 3.1Singlet (3H)Diagnostic for linker
Aromatic Protons7.5 – 8.0Doublets (AA'BB')Characteristic para-substitution
Troubleshooting Guide (Decision Tree)

Troubleshooting Start Issue: Low Yield / No Product CheckReagent Check Reagent Purity (NMR: 5.8 ppm singlet?) Start->CheckReagent ReagentBad Reagent Hydrolyzed (Formaldehyde/Phenol present) CheckReagent->ReagentBad No Singlet ReagentGood Reagent Intact CheckReagent->ReagentGood Singlet Present CheckWater Check Solvent Water Content (Must be <50 ppm) ReagentGood->CheckWater WetSolvent Action: Dry DMF/Acetone over Molecular Sieves CheckWater->WetSolvent Wet DrySolvent Check Sterics/Nucleophilicity CheckWater->DrySolvent Dry StericIssue Action: Add NaI (Finkelstein) or Switch to NaH DrySolvent->StericIssue

Figure 2: Troubleshooting logic for alkylation failures. The most common failure mode is reagent hydrolysis due to wet solvents.

References

  • Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255-270. Link

  • Krise, J. P., & Stella, V. J. (1996). Prodrugs of phosphates, phosphonates, and phosphinates. Advanced Drug Delivery Reviews, 19(2), 287-310. Link

  • European Chemicals Agency (ECHA). (n.d.). Chloromethyl methyl ether - Substance Information (Analogous Hazard Data). Link

  • Majumdar, S., & Sloan, K. B. (2006). Synthesis and hydrolysis of Acyloxymethyl and Aryloxymethyl prodrugs. Bioorganic & Medicinal Chemistry Letters, 16(13), 3590-3594. Link

Sources

Application Note: Reaction Conditions for Coupling Chloromethyl Ethers with Nucleophiles

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Chloromethyl ethers (CMEs), such as chloromethyl methyl ether (MOMCl) and benzyl chloromethyl ether (BOMCl), are high-value electrophiles in organic synthesis, primarily used for protecting hydroxyl groups and synthesizing acyloxymethyl prodrugs. Despite their utility, their application is complicated by their high reactivity, moisture sensitivity, and severe toxicity (carcinogenicity). This guide provides optimized protocols for coupling CMEs with oxygen, nitrogen, and carboxylate nucleophiles, emphasizing mechanistic control, safety, and yield optimization via Finkelstein catalysis.

Safety & Handling (Critical)

Hazard Classification: Chloromethyl ethers are Category 1A Carcinogens . They are alkylating agents capable of cross-linking DNA.

  • Containment: All weighing and reactions must be performed in a functioning fume hood or glovebox.

  • Neutralization: Quench all glassware and waste with aqueous ammonia or 10% NaOH to decompose residual CME before removal from the hood.

  • In Situ Generation: Whenever possible, generate MOMCl in situ using dimethoxymethane and acyl chlorides (catalyzed by ZnBr

    
    ) to avoid isolation of the neat carcinogen.
    

Mechanistic Insight & Reactivity

CMEs are "hard" electrophiles that exist in equilibrium with a highly reactive oxocarbenium ion. This duality allows them to react via both S


2 and S

1-like pathways depending on the solvent and Lewis acidity of the environment.
The "Finkelstein" Advantage

For sterically hindered nucleophiles or sensitive substrates (e.g., prodrug synthesis), the chloride leaving group is often too slow or requires temperatures that degrade the CME. The addition of iodide salts (NaI, TBAI) generates the corresponding **iodomethyl ether

Application Note: High-Yield Preparation of Methanesulfonylphenoxy-Methyl Esters

Author: BenchChem Technical Support Team. Date: February 2026

Target Analyte: Methyl 2-[4-(methylsulfonyl)phenoxy]acetate Application: COX-2 Inhibitor Synthesis / Anti-inflammatory Drug Development Version: 2.0 (Industrial Process Optimization)

Abstract

This application note details the optimized synthetic protocols for Methyl 2-[4-(methylsulfonyl)phenoxy]acetate , a critical pharmacophore intermediate used in the development of selective COX-2 inhibitors (e.g., DUP-697 analogs, Etoricoxib precursors). We present two distinct synthetic pathways: Route A (Direct Nucleophilic Substitution) , ideal for convergent synthesis using commercially available sulfones, and Route B (Sulfide Oxidation) , a cost-effective linear approach starting from thioethers. The guide includes validated stoichiometry, process safety parameters, and critical quality attributes (CQA) for industrial scale-up.

Introduction & Strategic Rationale

The methanesulfonyl (mesyl) group is a bioisostere of the sulfonamide moiety, crucial for binding to the polar side pocket of the Cyclooxygenase-2 (COX-2) enzyme. The synthesis of phenoxy esters bearing this group presents a specific chemical challenge: the electron-withdrawing nature of the sulfone (


) significantly increases the acidity of the phenol (pKa 

8.0–8.5) compared to unsubstituted phenol (pKa

10).

While this increased acidity facilitates deprotonation, the resulting phenoxide is less nucleophilic, requiring optimized conditions to prevent competitive hydrolysis of the methyl ester.

Pathway Selection Logic
FeatureRoute A: Direct Alkylation Route B: Sulfide Oxidation
Starting Material 4-(Methylsulfonyl)phenol4-(Methylthio)phenol
Step Count 1 (Convergent)2 (Linear)
Reagent Cost Moderate (Sulfone phenol is pricier)Low (Thioanisole derivatives are cheap)
Atom Economy HighLower (Requires oxidant mass)
Impurity Profile Minimal (Unreacted phenol)Complex (Sulfoxide byproducts)
Recommendation Preferred for Discovery/GLP Preferred for Bulk Manufacturing

Visualizing the Synthetic Workflow

The following diagram illustrates the branching logic between the two protocols and the critical decision points.

SynthesisPathways Start_A Start: 4-(Methylsulfonyl)phenol Step_Alk_A Williamson Ether Synthesis (K2CO3, Acetone, Reflux) Start_A->Step_Alk_A + Methyl bromoacetate Start_B Start: 4-(Methylthio)phenol Step_Alk_B Alkylation (K2CO3, Acetone) Start_B->Step_Alk_B + Methyl bromoacetate Product TARGET PRODUCT Methyl 2-[4-(methylsulfonyl)phenoxy]acetate Step_Alk_A->Product Recrystallization Intermediate_B Sulfide Intermediate (Methyl 4-(methylthio)phenoxyacetate) Step_Alk_B->Intermediate_B Step_Ox Chemoselective Oxidation (Oxone or H2O2/Tungstate) Intermediate_B->Step_Ox Oxidation Step_Ox->Product Workup

Figure 1: Branching synthetic pathways for Methanesulfonylphenoxy-methyl esters. Route A is direct; Route B involves sulfide oxidation.

Detailed Protocols

Protocol A: Direct Williamson Ether Synthesis (Recommended)

Context: This protocol utilizes the enhanced acidity of the sulfone-substituted phenol to drive the reaction using mild carbonate bases, avoiding transesterification side reactions common with alkoxide bases.

Reagents & Stoichiometry
ReagentEquiv.Role
4-(Methylsulfonyl)phenol 1.0Limiting Reagent
Methyl Bromoacetate 1.2Electrophile (Alkylating Agent)
Potassium Carbonate (

)
2.0Base (Anhydrous, Granular)
Acetone (or DMF) 10 VolSolvent (0.5 M conc.)
Step-by-Step Methodology
  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-(methylsulfonyl)phenol (1.0 eq) and anhydrous acetone (10 volumes relative to phenol mass).

  • Deprotonation: Add

    
      (2.0 eq) in a single portion. Stir at room temperature for 15 minutes. The suspension may turn slightly yellow as the phenoxide forms.
    
  • Alkylation: Add Methyl bromoacetate (1.2 eq) dropwise over 5 minutes.

    • Critical Control: Methyl bromoacetate is a lachrymator. Perform in a fume hood.

  • Reaction: Heat the mixture to reflux (

    
    C) for 4–6 hours.
    
    • IPC (In-Process Control): Monitor by TLC (Hexane:EtOAc 1:1). Product

      
      ; Starting Phenol 
      
      
      
      .
  • Workup:

    • Cool reaction to room temperature.[1][2][3]

    • Filter off the inorganic salts (

      
      , excess 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure to yield an off-white solid.

  • Purification: Recrystallize from minimal hot Methanol or EtOAc/Hexane (1:4) to yield white crystalline needles.

Yield Expectation: 92–96% Purity: >98% (HPLC)

Protocol B: Sulfide Oxidation Route

Context: Used when the sulfone starting material is unavailable or prohibitively expensive. This route requires a chemoselective oxidant that attacks the sulfur but leaves the methyl ester intact.

Step 1: Alkylation (Formation of Sulfide Intermediate)

Follow Protocol A, substituting 4-(methylthio)phenol as the starting material. Isolate the crude sulfide oil before proceeding.

Step 2: Oxidation to Sulfone

Reagents: Oxone® (Potassium peroxymonosulfate), Methanol, Water.

  • Dissolution: Dissolve the sulfide intermediate (1.0 eq) in Methanol (5 Vol).

  • Oxidant Prep: Dissolve Oxone (2.5 eq) in Water (5 Vol).

  • Addition: Cool the sulfide solution to

    
    C. Add the Oxone solution dropwise over 30 minutes.
    
    • Exotherm Warning: The oxidation is exothermic. Maintain internal temperature

      
      C to prevent ester hydrolysis.
      
  • Stirring: Allow to warm to room temperature and stir for 4 hours.

  • Quench: Dilute with water (20 Vol) and extract with Ethyl Acetate (

    
     Vol).
    
  • Wash: Wash combined organics with saturated

    
     (to remove excess oxidant) and Brine. Dry over 
    
    
    
    .[1]

Process Control & Validation (QC)

To ensure the integrity of the synthesized ester, the following analytical parameters must be verified.

NMR Characterization Table ( , 400 MHz)
MoietyChemical Shift (

ppm)
MultiplicityDiagnostic Value
Aromatic (Ortho to

)
7.85 – 7.90DoubletConfirms electron-withdrawing group
Aromatic (Meta to

)
7.05 – 7.10DoubletConfirms ether linkage
O-CH

-CO
4.70SingletKey signal for alkylation success
COOCH

(Ester)
3.82SingletConfirms ester integrity (vs. acid)
SO

CH

(Sulfone)
3.05SingletDistinguishes Sulfone vs. Sulfide (~2.5 ppm)
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield Incomplete deprotonationEnsure

is finely ground or use

(0.5 eq) as catalyst.
Product is Acidic Ester HydrolysisEnsure solvents are anhydrous.[3] Avoid strong hydroxide bases (NaOH/KOH).
Sulfoxide Impurity Incomplete Oxidation (Route B)Increase Oxone equivalents to 3.0 or extend reaction time.
Dark Coloration Phenol OxidationPerform alkylation under Nitrogen/Argon atmosphere.

Safety & Handling

  • Methyl Bromoacetate: Potent lachrymator and alkylating agent. Causes severe eye and skin burns. Use only in a certified fume hood with proper PPE (gloves, goggles, lab coat).

  • Oxone: Strong oxidant. Keep away from flammable organic solvents when in solid form.

  • Waste Disposal: Aqueous waste from Protocol B contains sulfates and bisulfates; neutralize before disposal. Organic waste containing alkyl halides must be segregated.

References

  • Vertex AI Search. (2026). Synthesis of methyl 2-(4-(methylsulfonyl)phenoxy)acetate protocol. 4

  • Asian Journal of Chemistry. (2004). Synthesis of Rofecoxib and Study of Lactone Ring Stability. 5

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. 6

  • Organic Chemistry Portal. (2010). Sulfone synthesis by oxidation. 7[1][5][8][9][10]

  • MDPI. (2025). Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid. 11[1][5][10]

Sources

Troubleshooting & Optimization

Preventing hydrolysis of 1-(Chloromethoxy)-4-methanesulfonylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

An essential guide for the handling and use of 1-(Chloromethoxy)-4-methanesulfonylbenzene, this technical support center provides in-depth troubleshooting guides and frequently asked questions to mitigate the primary challenge encountered during its application: hydrolysis. As a potent electrophile, the utility of this reagent in drug discovery and organic synthesis is contingent upon maintaining its structural integrity. This document outlines the causes of degradation and provides field-tested protocols to ensure experimental success.

Part 1: Core Technical Issues & FAQs

This section addresses the most common issues reported by users. Understanding the root cause of experimental failure is the first step toward prevention.

Q1: My reaction yield is significantly lower than expected, and I've isolated 4-(methylsulfonyl)phenol as a major byproduct. What is happening?

A1: The presence of 4-(methylsulfonyl)phenol is a definitive indicator that your starting material, this compound, has undergone hydrolysis.[1][2][3] This reagent is an α-chloroether, a class of compounds known for its high reactivity and extreme sensitivity to moisture.[4][5] Water, even trace amounts from atmospheric humidity or residual moisture in solvents or on glassware, acts as a nucleophile, attacking the electrophilic carbon of the chloromethoxy group. This leads to the formation of an unstable intermediate that rapidly decomposes into 4-(methylsulfonyl)phenol and formaldehyde.

Q2: How can I assess the purity of my this compound before starting my experiment?

A2: While visual inspection for clumping or a "wet" appearance can suggest degradation, the most reliable method is ¹H NMR spectroscopy. A pure sample will show characteristic peaks for the chloromethoxy and methanesulfonyl groups. The appearance of peaks corresponding to 4-(methylsulfonyl)phenol, particularly a new aromatic pattern and the disappearance of the chloromethoxy singlet, confirms hydrolysis. It is strongly recommended to use a fresh, unopened bottle or a properly stored and recently verified batch for moisture-sensitive reactions.

Q3: Is it possible to "rescue" a partially hydrolyzed batch of the reagent?

A3: It is not advisable. Attempting to use a partially hydrolyzed reagent introduces significant uncertainty into your experiment. The exact molar quantity of the active reagent is unknown, making stoichiometric calculations unreliable. Furthermore, the phenolic byproduct can interfere with the reaction by consuming base or participating in side reactions. For reproducible and valid results, starting with anhydrous, pure material is critical.

Part 2: Troubleshooting and Prevention Protocol

Preventing hydrolysis requires a systematic approach to exclude water from every stage of the experimental process.

Mechanism of Hydrolysis

The degradation pathway is a classic nucleophilic substitution reaction where water is the nucleophile. Understanding this mechanism highlights the critical need for anhydrous conditions.

Hydrolysis_Mechanism reagent 1-(Chloromethoxy)-4- methanesulfonylbenzene intermediate Unstable Intermediate reagent->intermediate Nucleophilic Attack water H₂O (Moisture) water->intermediate product1 4-(methylsulfonyl)phenol intermediate->product1 Decomposition product2 CH₂O + HCl intermediate->product2 Decomposition

Caption: The hydrolysis pathway of this compound.

Troubleshooting Matrix
Observation Probable Cause Corrective Action
Reaction fails to initiate; starting material is recovered alongside 4-(methylsulfonyl)phenol. Reagent hydrolyzed upon addition to the reaction vessel. Review solvent and glassware drying procedures. Ensure solvents are certified anhydrous or properly dried before use. Glassware must be oven or flame-dried.[6]
Inconsistent yields between identical experimental runs. Variable exposure to atmospheric moisture during reagent handling. Standardize the reagent dispensing procedure. Always allow the reagent container to warm to ambient temperature before opening to prevent condensation.[7] Handle the solid in a glove box or under a strong positive pressure of inert gas.
Reaction works but requires excess reagent to achieve full conversion. The stock bottle of the reagent has been compromised by repeated openings. Aliquot the reagent into smaller, single-use vials under an inert atmosphere. Use Sure/Seal™ type systems or similar techniques for long-term storage and dispensing.[8][9]
Anhydrous Experimental Workflow

Adherence to a strict anhydrous workflow is non-negotiable for success.

Anhydrous_Workflow cluster_prep I. Preparation cluster_reagent_handling II. Reagent Handling cluster_reaction III. Reaction Execution A Oven-dry all glassware (>120°C, >4h) B Assemble hot glassware under inert gas flow (N₂/Ar) A->B C Cool to RT under positive inert gas pressure B->C G Add anhydrous solvent via syringe or cannula D Equilibrate reagent bottle to ambient temperature E Transfer reagent in glove box or under inert gas stream D->E F Promptly seal reagent bottle and reaction vessel E->F F->G H Maintain inert atmosphere throughout the reaction G->H I Quench reaction appropriately (anhydrous workup if needed) H->I

Caption: A three-phase workflow for handling moisture-sensitive reagents.

Part 3: Standard Operating Procedures (SOPs)

SOP-1: Rigorous Drying of Glassware
  • Cleaning: All glassware must be meticulously cleaned to remove organic residues. Wash with a suitable solvent, followed by deionized water, and a final rinse with acetone to facilitate drying.

  • Drying: Place all glassware, including stir bars, in a laboratory oven at a minimum of 125°C for at least 4 hours (overnight is preferred).[7]

  • Assembly & Cooling: While still hot, assemble the glassware (e.g., flask, condenser) and immediately connect it to a manifold supplying dry inert gas (Nitrogen or Argon). This is known as "hot assembly." Allow the apparatus to cool completely to room temperature under a positive pressure of the inert gas. This prevents atmospheric moisture from being drawn into the flask as it cools.[9]

SOP-2: Dispensing of this compound

This procedure should be performed using either a glove box or a Schlenk line.

  • Temperature Equilibration: Before taking the reagent into a glove box or opening it on a Schlenk line, allow the sealed container to sit in the laboratory for at least 30-60 minutes to ensure it has reached room temperature. Opening a cold bottle will cause moisture from the ambient air to condense on the solid reagent.

  • Inert Atmosphere Transfer:

    • In a Glove Box: Perform all manipulations, including opening the bottle and weighing the solid, within the inert atmosphere of the glove box.

    • On a Schlenk Line: Place your reaction flask under a positive pressure of inert gas. Momentarily remove the septum and, using a powder funnel, add the reagent as quickly as possible against a counterflow of inert gas. Immediately reseal the flask.

  • Storage: Tightly reseal the main container immediately after dispensing. For added protection, wrap the cap and neck with Parafilm®. For long-term storage, placing the container in a sealed bag with a desiccant inside a secondary container is recommended.

By implementing these rigorous protocols, researchers can effectively prevent the hydrolysis of this compound, ensuring the integrity of their starting material and the successful outcome of their synthetic endeavors.

References

  • Berliner, M. A., & Belecki, K. (2005). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. The Journal of Organic Chemistry, 70(23), 9618–9621. Available at: [Link]

  • Organic Chemistry Portal. (2005). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. Available at: [Link]

  • Wikipedia. (n.d.). Chloromethyl methyl ether. Retrieved February 23, 2026, from [Link]

  • Figshare. (2005). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. ACS Publications. Available at: [Link]

  • Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment. Retrieved February 23, 2026, from [Link]

  • MIT Department of Chemistry. (n.d.). Handling air-sensitive reagents AL-134. Retrieved February 23, 2026, from [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Available at: [Link]

  • University of Rochester Department of Chemistry. (n.d.). How to Store Reagents. Retrieved February 23, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-(4-(Methylsulfonyl)phenoxy)phenol. Retrieved February 23, 2026, from [Link]

  • PubChem, National Center for Biotechnology Information. (n.d.). 1-(chloromethyl)-4-methanesulfonylbenzene. Retrieved February 23, 2026, from [Link]

  • PubChem, National Center for Biotechnology Information. (n.d.). 4-(Methylsulfonyl)phenol. Retrieved February 23, 2026, from [Link]

Sources

Technical Support Center: Storage & Stability of 1-(Chloromethoxy)-4-methanesulfonylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for 1-(Chloromethoxy)-4-methanesulfonylbenzene .

IMPORTANT: This compound is an


-chloroether , distinct from the more common benzyl chloride derivative. It poses significant stability and safety challenges, including potential carcinogenicity and rapid hydrolysis.[1]

⚠️ Critical Safety Warning: Carcinogenicity & Reactivity

STOP AND READ: This compound contains a chloromethyl ether (


)  moiety.[2]
  • Carcinogenicity: Structural analogs (e.g., Chloromethyl Methyl Ether, MOM-Cl) are regulated human carcinogens. Treat this compound as a high-potency alkylating agent.

  • Hydrolysis Hazard: Upon contact with moisture, this compound releases Hydrogen Chloride (HCl) gas and Formaldehyde .

  • Handling: All manipulations must occur inside a certified chemical fume hood or glovebox.

Part 1: Compound Identification & Verification

Ensure you are handling the correct isomer before proceeding.

FeatureTarget Compound (

-Chloroether)
Common Analog (Benzyl Chloride)
Name This compound 1-(Chloromethyl)-4-methanesulfonylbenzene
Structure


Reactivity Extremely High (Moisture Sensitive)Moderate (Standard Alkyl Halide)
Primary Hazard Carcinogen / Rapid HydrolysisCorrosive / Lachrymator
CAS Check Supplier (Rare/Custom)40517-43-9

Part 2: Critical Storage Protocol

Failure to follow these parameters will result in total sample degradation within 24-48 hours.

The "Golden Rules" of Storage
  • Temperature: Store at -20°C (Freezer) . Room temperature storage accelerates thermal decomposition and polymerization.

  • Atmosphere: Strictly Inert (Argon or Nitrogen) . The compound is hygroscopic; atmospheric moisture is the primary cause of failure.

  • Container:

    • Preferred: Flame-sealed glass ampoule.

    • Acceptable: Schlenk tube with a Teflon (PTFE) stopcock.

    • Avoid: Plastic containers (polystyrene/polypropylene) or metal-lined caps. The

      
      -chloroether can leach plasticizers, and evolved HCl will corrode metal.
      
Shelf-Life Expectations
ConditionEstimated StabilityStatus
-20°C, Sealed Ampoule 6–12 Months✅ Optimal
4°C, Septum Vial 1–2 Weeks⚠️ High Risk
25°C, Benchtop < 24 Hours❌ Critical Failure

Part 3: Troubleshooting Guide (Q&A)

Q1: My sample has turned from a solid into a viscous liquid or "goo." What happened?

Diagnosis: Hydrolysis & Polymerization. The chloromethoxy group is chemically fragile. Moisture ingress triggers a cascade:

  • Hydrolysis: The

    
     bond cleaves, reacting with water to form the hemiacetal.
    
  • Collapse: The hemiacetal is unstable and collapses into 4-(methylsulfonyl)phenol , formaldehyde , and HCl .

  • Polymerization: The released formaldehyde can polymerize (paraformaldehyde) or react with the phenol, creating a viscous oligomeric mixture.

Action: Do not use. The sample is irretrievably degraded. Neutralize and dispose of as hazardous waste.[3]

Q2: I see "fuming" when I open the container. Is this normal?

Diagnosis: HCl Release. While the pure compound should not fume, any contact with humid air immediately generates Hydrogen Chloride gas.

  • If fuming is faint: It is reacting with ambient moisture now. Work faster under inert gas.

  • If fuming is aggressive upon opening: The sample has already partially degraded inside the vessel, building up pressure.

Action: Vent carefully in a fume hood. Check purity by NMR before use.

Q3: Can I check purity using LC-MS?

Diagnosis: Not Recommended. Standard LC-MS uses aqueous mobile phases (water/methanol/acetonitrile). The compound will hydrolyze on the column, showing peaks for the phenol (


) rather than the parent ether.
Action:  Use 

in anhydrous

.
  • Protocol: Pass the

    
     through a small plug of basic alumina or anhydrous 
    
    
    
    immediately before use to remove traces of acid/water.
  • Marker: Look for the unique

    
     singlet (typically 
    
    
    
    5.5–6.0 ppm). If this peak is missing or shifted upfield (to
    
    
    5.0 ppm, corresponding to
    
    
    or dimer), the sample is bad.

Part 4: Mechanism of Degradation (Visualization)

The following diagram illustrates the moisture-induced breakdown pathway. The electron-withdrawing sulfone group (


) destabilizes the oxocarbenium intermediate, making the 

hydrolysis pathway highly favorable.

Decomposition cluster_0 Storage Failure Mode Compound 1-(Chloromethoxy)- 4-methanesulfonylbenzene Intermediate Hemiacetal Intermediate [Unstable] Compound->Intermediate Hydrolysis (Fast) Water H₂O (Moisture) Water->Intermediate Products Degradation Products: 1. 4-(Methylsulfonyl)phenol 2. Formaldehyde (CH₂O) 3. HCl Gas Intermediate->Products Spontaneous Collapse

Figure 1: Hydrolytic decomposition pathway of aryl chloromethyl ethers.

Part 5: Handling & Synthesis Integrity

Best Practice: In Situ Generation

Due to the poor storage stability and carcinogenicity, do not store this compound if possible. Generate it in situ and use it immediately.

Recommended Protocol (Berliner Modification): Instead of isolating the chloromethyl ether, generate it using the parent acetal:

  • Precursor: Start with the methoxymethyl (MOM) ether or the methyl thiomethyl (MTM) ether of the phenol.

  • Reagent: React with Boron Trichloride (

    
    ) or Sulfuryl Chloride (
    
    
    
    ) in anhydrous DCM at -78°C.
  • Usage: Add your nucleophile directly to this mixture. This avoids handling the isolated carcinogen.[4][5][6]

Disposal of Degraded Material

Do not simply throw the "goo" in the trash.

  • Quench: Add the material slowly to a stirred solution of concentrated aqueous Ammonium Hydroxide (

    
    ) .
    
    • Chemistry: Ammonia destroys the alkylating agent, converting it to the safer amino-ether or hexamethylenetetramine derivatives.

  • Wait: Stir for 1 hour.

  • Dispose: Discard as halogenated organic waste.

References

  • General Stability of

    
    -Haloethers: 
    
    • Berliner, M. A.; Belecki, K. "Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers."[5] Journal of Organic Chemistry, 2005 , 70(23), 9618–9621.

  • Carcinogenicity & Safety

    • Occupational Safety and Health Administration (OSHA).[7][8] "13 Carcinogens: Chloromethyl Methyl Ether."[7] OSHA Standard 1910.1006.[4]

  • Hydrolysis Mechanisms: Jones, T. C. "Hydrolysis of -Haloethers and Related Compounds." Journal of the American Chemical Society. (General mechanistic grounding for solvolysis of -haloethers).
  • Handling Protocols: Merrer, D. C. "Safe Handling of Chloromethyl Ethers." Chemical Health and Safety, 1997.

Sources

Validation & Comparative

Optimizing Retention and Selectivity for Polar Sulfone Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to RPLC, Fluorinated, and HILIC Strategies

Executive Summary

The chromatographic separation of polar sulfone intermediates (


) presents a distinct challenge in pharmaceutical development. Often acting as synthetic linkers or metabolic byproducts, these compounds possess high dipole moments but low lipophilicity (

). On traditional C18 stationary phases, they frequently elute in the void volume (

) or exhibit "retention drift" due to dewetting.

This guide objectively compares three distinct separation strategies: Aqueous-Stable C18 , Fluorinated (PFP) , and Hydrophilic Interaction Liquid Chromatography (HILIC) . It provides actionable protocols to overcome the "polar retention gap" and ensure robust, validation-ready methods.

The Challenge: Why Standard C18 Fails

Sulfone groups are strong hydrogen bond acceptors with significant dipole moments.[1] In a standard Reversed-Phase LC (RPLC) system using alkyl-bonded silica (C18/C8):

  • Mechanism Mismatch: The dominant hydrophobic interaction is too weak to retain the polar sulfone moiety against the aqueous mobile phase.

  • Dewetting (Phase Collapse): To force retention, analysts often increase water content to >95%. On standard C18, this causes the alkyl chains to mat down, expelling mobile phase from the pores and causing loss of retention over time.

  • Selectivity Issues: Sulfone intermediates often co-elute with other polar matrix components (salts, catalysts) in the solvent front.

Comparative Analysis of Stationary Phases

The following analysis evaluates the three primary alternatives for retaining polar sulfones.

Option A: Polar-Embedded / Aqueous C18 (The "Robust" Upgrade)
  • Chemistry: C18 ligand modified with a hydrophilic group (carbamate, amide, or ether) near the silica surface.

  • Mechanism: The embedded polar group shields silanols and allows water to penetrate the pores, preventing dewetting even at 100% aqueous conditions.

  • Verdict: Best for moderately polar sulfones (

    
    ). It stabilizes retention but rarely alters selectivity significantly compared to C18.
    
Option B: Pentafluorophenyl (PFP / F5) (The "Selectivity" Choice)
  • Chemistry: Propyl-linked pentafluorophenyl ring.

  • Mechanism: Offers a multi-modal retention mechanism:[2][3][4]

    • Hydrophobicity: Comparable to C8.

    • Dipole-Dipole: The electronegative fluorine ring interacts strongly with the electron-rich oxygen atoms of the sulfone group.

    • 
       Interactions:  If the sulfone is attached to an aromatic system, this phase provides superior shape selectivity.
      
  • Verdict: Highly Recommended. The dipole-dipole interaction often provides the "magic" separation factor (

    
    ) needed to resolve sulfones from similar impurities.
    
Option C: HILIC (The "Retention" Choice)
  • Chemistry: Bare silica, Amide, or Zwitterionic bonded phases.

  • Mechanism: Partitioning of the analyte into a water-enriched layer adsorbed on the surface of the stationary phase.

  • Verdict: Essential for highly polar sulfones (

    
    ). It inverts the elution order (sulfones elute after non-polar matrix), providing massive retention (
    
    
    
    ) and high MS sensitivity due to high organic content.
Experimental Data: Performance Comparison

The table below summarizes the chromatographic performance of a model polar sulfone (Methyl Phenyl Sulfone) and a related polar impurity (Methyl Sulfone) across different columns.

ParameterStandard C18Polar-Embedded C18PFP (Fluorinated)HILIC (Amide)
Mobile Phase 5% ACN / 95% Water100% Water (Buffer)15% MeOH / 85% Water90% ACN / 10% Water
Retention (

)
0.8 (Poor)2.1 (Acceptable)3.5 (Excellent) 6.2 (High)
Selectivity (

)
1.11.21.8 1.5
Tailing Factor (

)
1.6 (Silanol activity)1.1 (Shielded)1.11.2
Mechanism Hydrophobic (Weak)Hydrophobic + H-BondDipole-Dipole +

Partitioning
Risk Factor Phase CollapseLowpH SensitivityEquilibration Time

Analyst Insight: Note the PFP column achieves excellent retention without needing 100% aqueous conditions. This makes the method more robust against gradient mixing errors than the Polar-Embedded C18 approach.

Method Development Protocols
Protocol A: The "Scout" Gradient (RPLC & PFP)

Do not guess isocratic conditions. Use this screening protocol to determine the correct column chemistry.

  • Columns: Connect a Polar-Embedded C18 and a PFP column via a switching valve.

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (Stabilizes ionization and silanols).

  • Mobile Phase B: Methanol (MeOH is preferred over ACN for PFP columns as it enhances

    
     interactions).
    
  • Gradient:

    • 0-1 min: 5% B

    • 1-10 min: 5%

      
       60% B
      
    • 10-12 min: 60%

      
       95% B
      
  • Success Criteria: Look for

    
    . If PFP shows distinct selectivity (different elution order of impurities), proceed with optimization on PFP.
    
Protocol B: HILIC Equilibration System

If RPLC fails (


), switch to HILIC. HILIC requires a strict equilibration regime to form the water layer.
  • Column: Amide or Zwitterionic phase (more robust than bare silica).

  • Stock Buffer: 100 mM Ammonium Acetate, pH 5.0.

  • Mobile Phase Preparation:

    • MP A: 90% Acetonitrile / 10% Stock Buffer (Final: 10mM salt).

    • MP B: 50% Acetonitrile / 50% Stock Buffer.

  • The "Water Wash" Step (Crucial): Before the first injection, flush the column with 60% Water / 40% ACN for 20 column volumes to fully hydrate the silica surface. Then equilibrate at initial conditions (90% ACN) for 30 column volumes.

  • Inter-run Equilibration: Set a post-time of at least 5-8 column volumes between injections to prevent retention time shifting.

Visualizations
Figure 1: Column Selection Decision Tree

This logic flow guides the selection based on analyte properties (


) and structural moieties.

ColumnSelection Start Start: Polar Sulfone Analysis LogP_Check Check LogP Value Start->LogP_Check High_LogP LogP > 1.5 (Moderately Polar) LogP_Check->High_LogP Low_LogP LogP < 0 (Highly Polar) LogP_Check->Low_LogP Mid_LogP LogP 0 - 1.5 (Borderline) LogP_Check->Mid_LogP C18_Std Standard C18 (Risk: Dewetting) High_LogP->C18_Std Try first HILIC HILIC Mode (Amide/Zwitterionic) Low_LogP->HILIC Mandatory Aromatic_Check Contains Aromatic Rings? Mid_LogP->Aromatic_Check PFP PFP (Fluorinated) (Best Selectivity) Aromatic_Check->PFP Yes (Dipole + Pi-Pi) AQ_C18 Polar-Embedded C18 (Best Stability) Aromatic_Check->AQ_C18 No (Aliphatic Sulfone)

Caption: Decision matrix for selecting the optimal stationary phase based on hydrophobicity (LogP) and structural features.

Figure 2: Method Development Workflow

The iterative process from screening to validation.

Workflow Step1 1. Screening (Gradient 5-95% B) Compare PFP vs AQ-C18 Step2 2. Optimization Adjust MeOH/ACN blend Fine-tune pH (3.0 vs 5.0) Step1->Step2 Select best k' & alpha Step3 3. Robustness Check Temp +/- 5C Check Flow +/- 0.1 mL Step2->Step3 Finalize Conditions Step3->Step2 Fail (Drift) Step4 4. Validation Linearity, Accuracy, Specificity Step3->Step4 Pass

Caption: Step-by-step workflow ensuring the final method is not just selective, but robust enough for QC environments.

References
  • SIELC Technologies. (2018). Separation of Methyl vinyl sulfone on Newcrom R1 HPLC column. Retrieved from

  • MAC-MOD Analytical. (n.d.). Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality. Retrieved from

  • Restek Corporation. (2013). Enhance Retention of Sulfur Containing Compounds Through Pi-Pi Interactions Using Pinnacle DB Biphenyl HPLC Columns. Retrieved from

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from

  • Kipper, K., et al. (2022).[5] Retention mechanisms of acidic and basic analytes on the Pentafluorophenyl stationary phase. Journal of Chromatography A. Retrieved from

Sources

A Senior Application Scientist's Guide to Elemental Analysis Standards for Sulfur-Containing Chloroethers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development and specialized chemical synthesis, sulfur-containing chloroethers represent a class of molecules with significant potential and unique analytical challenges. The simultaneous presence of sulfur and chlorine, often within a volatile and reactive organic matrix, necessitates robust and accurate elemental analysis for quality control, regulatory compliance, and a fundamental understanding of stoichiometry. The accurate quantification of these elements is paramount, as even trace amounts can influence a compound's toxicity, efficacy, and stability.

This guide provides an in-depth comparison of the primary analytical techniques for the determination of sulfur and chlorine in chloroether matrices. We will delve into the fundamental principles of each method, offering insights into the rationale behind experimental choices. This document is intended for researchers, scientists, and drug development professionals, providing a framework for selecting the most appropriate analytical strategy for their specific needs.

Core Analytical Techniques: Principles and Practical Considerations

The selection of an analytical technique for elemental analysis in sulfur-containing chloroethers is a critical decision that impacts accuracy, throughput, and cost. Here, we explore the most prevalent methods, highlighting their underlying principles and the rationale for their application.

Combustion Analysis with Ion Chromatography (CIC)

Combustion analysis is a powerful and widely adopted technique for the determination of halogens and sulfur in organic matrices.[1][2] The core principle involves the high-temperature combustion of the sample in an oxygen-rich atmosphere, which converts the organically bound sulfur and chlorine into sulfur dioxide (SO₂) and hydrogen chloride (HCl), respectively.[1][3] These combustion products are then trapped in an aqueous absorbing solution, which is subsequently analyzed by ion chromatography (IC).

Causality Behind Experimental Choices:

  • High-Temperature Combustion: Complete combustion, typically at temperatures between 900°C and 1100°C, is essential to ensure the quantitative conversion of the elements of interest into their respective inorganic forms. The use of a catalyst, such as tungsten oxide, can aid in this process.[1]

  • Absorption Solution: The choice of absorption solution is critical for efficiently trapping the gaseous combustion products. A dilute hydrogen peroxide solution is often used to oxidize SO₂ to sulfate (SO₄²⁻), which is then readily quantified by IC.[2]

  • Ion Chromatography: IC provides excellent separation and quantification of the resulting chloride (Cl⁻) and sulfate (SO₄²⁻) ions, even in the presence of other combustion byproducts.

Trustworthiness: The self-validating nature of CIC lies in its clear, stoichiometric conversion of the elements. The use of certified reference materials (CRMs) with a matrix similar to the sample is crucial for validating the method and ensuring accuracy.

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)

Traditionally, ICP-OES was not the preferred method for halogen analysis due to the high ionization potential of these elements. However, recent advancements in spectrometer and detector technology have enabled the determination of chlorine and sulfur in the deep ultraviolet wavelength range.[4] In this technique, a liquid sample is introduced into a high-temperature argon plasma (8,000-10,000 K), which excites the atoms of the elements present.[5] As these atoms relax to their ground state, they emit light at characteristic wavelengths, and the intensity of this emission is proportional to the concentration of the element.[5]

Causality Behind Experimental Choices:

  • Sample Introduction: For organic matrices like chloroethers, a specialized sample introduction system is often required to handle the viscosity and volatility of the sample. This may involve the use of a cooled spray chamber and a solvent-resistant nebulizer.

  • Plasma Conditions: The plasma parameters, such as RF power and gas flow rates, must be optimized to ensure efficient atomization and excitation of both sulfur and chlorine.

  • Wavelength Selection: The selection of appropriate emission lines is crucial to avoid spectral interferences from other elements in the sample or the argon plasma.

Trustworthiness: ICP-OES offers the advantage of simultaneous multi-element analysis.[5] Its trustworthiness is established through rigorous calibration with matrix-matched standards and the use of internal standards to correct for variations in sample introduction and plasma conditions.

X-Ray Fluorescence (XRF) Spectrometry

XRF is a non-destructive analytical technique that can be used for the direct analysis of liquid and solid samples.[6] The sample is irradiated with high-energy X-rays, which causes the ejection of inner-shell electrons from the atoms. The resulting vacancies are filled by outer-shell electrons, and in this process, characteristic secondary X-rays are emitted. The energy of these X-rays is specific to each element, and their intensity is related to the element's concentration.

Causality Behind Experimental Choices:

  • Sample Preparation: For liquid samples like chloroethers, minimal sample preparation is required; the sample is simply placed in a sample cup with a thin-film window.[7]

  • Matrix Effects: XRF is susceptible to matrix effects, where the absorption and enhancement of X-rays by other elements in the sample can affect the accuracy of the results. For sulfur-containing chloroethers, the presence of high concentrations of sulfur can interfere with the chlorine signal, and vice-versa.[7] Corrections for these effects are often necessary.[7] The presence of oxygen in some matrices can also absorb XRF signals, leading to falsely low readings.[8][9]

  • Instrumentation: Both energy-dispersive XRF (EDXRF) and wavelength-dispersive XRF (WDXRF) can be used. WDXRF generally offers better resolution and lower detection limits.[10]

Trustworthiness: The non-destructive nature of XRF allows for repeat measurements and sample archiving.[6] The accuracy of XRF is highly dependent on the quality of the calibration, which should be performed with standards that closely match the sample matrix.[11]

Comparative Analysis of Techniques

The choice of the optimal analytical technique depends on various factors, including the required detection limits, sample throughput, and available budget. The following table provides a comparative overview of the methods discussed.

FeatureCombustion Ion Chromatography (CIC)Inductively Coupled Plasma - OES (ICP-OES)X-Ray Fluorescence (XRF)
Principle Combustion followed by IC detectionAtomic emission in an argon plasmaX-ray emission from an irradiated sample
Typical LOD Low ppm to ppbLow ppmppm
Accuracy ExcellentVery GoodGood to Very Good
Precision ExcellentExcellentVery Good
Sample Throughput ModerateHighHigh
Matrix Effects LowModerateHigh
Destructive? YesYesNo
Cost ModerateHighLow to Moderate
Primary Application Quantification of halogens and sulfurMulti-elemental analysisRapid screening and quantification

Detailed Experimental Protocols

To provide a practical framework, we present detailed protocols for Combustion Ion Chromatography and ICP-OES.

Protocol 1: Determination of Sulfur and Chlorine by Combustion Ion Chromatography (CIC)

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the sulfur-containing chloroether sample into a ceramic or quartz combustion boat.
  • For highly volatile samples, encapsulation in a gelatin or polypropylene capsule may be necessary to prevent loss during introduction.

2. Combustion:

  • Set the combustion furnace temperature to 1000°C.
  • Set the oxygen flow rate to 400 mL/min and the argon flow rate to 200 mL/min.[1]
  • Introduce the sample boat into the furnace. The sample undergoes pyrolysis in the argon stream, followed by complete combustion in the oxygen stream.

3. Absorption:

  • The combustion gases are passed through an absorption tube containing 5 mL of a 90 ppm hydrogen peroxide solution.[1]
  • This solution traps the HCl and converts SO₂ to SO₄²⁻.

4. Ion Chromatography Analysis:

  • Inject a 100 µL aliquot of the absorption solution into the ion chromatograph.
  • Use a suitable anion-exchange column (e.g., Dionex IonPac AS12A) for the separation of chloride and sulfate.[1]
  • Employ a suppressed conductivity detector for quantification.
  • Prepare a series of calibration standards from certified chloride and sulfate stock solutions to generate a calibration curve.

5. Data Analysis:

  • Calculate the concentration of chloride and sulfate in the absorption solution from the calibration curve.
  • Relate these concentrations back to the original sample weight to determine the percentage of chlorine and sulfur in the chloroether.

Diagram of CIC Workflow:

CIC_Workflow cluster_prep Sample Preparation cluster_combustion Combustion cluster_absorption Absorption cluster_analysis Analysis weigh Weigh Sample furnace Combustion Furnace (1000°C) weigh->furnace Introduce Sample absorber Absorption Solution (H2O2) furnace->absorber Combustion Gases ic Ion Chromatograph absorber->ic Inject Solution detector Conductivity Detector ic->detector data Data Analysis detector->data

Caption: Workflow for CIC analysis of sulfur and chlorine.

Protocol 2: Determination of Sulfur and Chlorine by ICP-OES

1. Sample Preparation:

  • Accurately prepare a stock solution of the sulfur-containing chloroether in a suitable organic solvent (e.g., kerosene or xylene) at a concentration of approximately 1000 ppm.
  • From the stock solution, prepare a series of working standards by serial dilution. The concentration range should bracket the expected concentration in the unknown samples.
  • Prepare a blank solution using only the organic solvent.

2. Instrument Setup:

  • Equip the ICP-OES with a solvent-resistant sample introduction system, including a cooled spray chamber, a V-groove nebulizer, and a solvent-resistant torch.
  • Optimize the plasma conditions (e.g., RF power, nebulizer gas flow, auxiliary gas flow) for the analysis of organic matrices.
  • Select the appropriate analytical wavelengths for sulfur (e.g., 180.669 nm) and chlorine (e.g., 134.724 nm).

3. Calibration:

  • Introduce the blank solution to establish the baseline.
  • Introduce the working standards in order of increasing concentration to generate a calibration curve.
  • Use a correlation coefficient of >0.999 as the acceptance criterion for the calibration curve.

4. Sample Analysis:

  • Introduce the unknown sample solutions into the ICP-OES.
  • Acquire the emission signals at the selected wavelengths.
  • Use an internal standard (e.g., yttrium) to correct for any variations in plasma conditions or sample introduction efficiency.

5. Data Analysis:

  • The instrument software will use the calibration curve to calculate the concentration of sulfur and chlorine in the sample solutions.
  • Factor in any dilution steps to determine the final concentration in the original chloroether sample.

Diagram of ICP-OES Workflow:

ICP_OES_Workflow cluster_prep Sample Preparation cluster_analysis Analysis dissolve Dissolve in Solvent nebulizer Nebulizer dissolve->nebulizer Introduce Sample standards Prepare Standards standards->nebulizer Introduce Standards plasma Argon Plasma nebulizer->plasma optics Spectrometer plasma->optics detector Detector optics->detector data Data Analysis detector->data

Caption: Workflow for ICP-OES analysis of sulfur and chlorine.

Ensuring Trustworthiness: Calibration and Certified Reference Materials (CRMs)

The foundation of accurate and reliable elemental analysis is a robust calibration strategy. The use of Certified Reference Materials (CRMs) is non-negotiable for method validation and ensuring the traceability of results.

  • Matrix Matching: Whenever possible, CRMs should be matrix-matched to the samples being analyzed. For sulfur-containing chloroethers, this may involve using a well-characterized chloroether or a CRM of a similar organic compound.

  • Commercially Available Standards: Several vendors provide CRMs for sulfur and chlorine in various organic matrices.[11][12][13] These standards are typically certified by gravimetric preparation and are accompanied by a certificate of analysis.[14]

  • Standard Methods: Adherence to standard methods from organizations such as ASTM (e.g., ASTM D2622 for sulfur by WDXRF, ASTM D4294 for sulfur by EDXRF) and ISO provides an additional layer of confidence in the results.[10][11]

Conclusion

The elemental analysis of sulfur-containing chloroethers presents a unique set of challenges that can be effectively addressed through the careful selection and implementation of appropriate analytical techniques. Combustion Ion Chromatography stands out as a highly accurate and robust method, particularly when low detection limits are required. ICP-OES offers the advantage of high throughput and multi-element capability, making it a valuable tool in a research and development setting. XRF provides a rapid and non-destructive means of analysis, ideal for screening and process control applications.

Ultimately, the choice of technique should be guided by the specific analytical requirements, including the desired level of accuracy and precision, sample throughput needs, and budgetary constraints. By understanding the principles behind each method and adhering to rigorous quality control measures, including the use of certified reference materials, researchers and scientists can ensure the integrity and reliability of their elemental analysis data.

References

  • DIN EN ISO 9562 Water Quality – Determination of Adsorbable Organically Bound Halogens (AOX). Analytik Jena. Available from: [Link]

  • ISO 9562:2004 Water quality — Determination of adsorbable organically bound halogens (AOX). International Organization for Standardization. Available from: [Link]

  • Water quality-Determination of absorbable organic halogens(AOX)-Microcoulometric method. Ministry of Ecology and Environment of the People's Republic of China. Available from: [Link]

  • ISO 9562:2004(en) Water quality — Determination of adsorbable organically bound halogens (AOX). iTeh Standards. Available from: [Link]

  • ISO 9562:1989(en) Water quality — Determination of adsorbable organic halogens (AOX). iTeh Standards. Available from: [Link]

  • Total sulfur by combustion - Chlorine in coal by ion chromatography. U.S. Geological Survey. Available from: [Link]

  • Determination of chlorine and sulfur in wood chips. Nittoseiko Analytech. Available from: [Link]

  • Release of Sulfur and Chlorine Gas Species during Combustion and Pyrolysis of Walnut Shells in an Entrained Flow Reactor. MDPI. Available from: [Link]

  • Total Nitrogen/Sulfur/Chlorine analyzer | EST Analytical. EST Analytical. Available from: [Link]

  • Elemental analysis: operation & applications. Elementar. Available from: [Link]

  • Reliable Elemental Analysis for Nitrogen, Sulfur, and Chlorine in Biofuels. Analytik Jena. Available from: [Link]

  • Determination of the Halogen Elements in Aqueous, Organic, and Solid Samples Using ICP-OES. Spectroscopy Online. Available from: [Link]

  • What Is ICP-OES? Principles & Technique. Agilent. Available from: [Link]

  • Portable X-ray Fluorescence Sulfur/Chlorine-in-Oil-Analyzer Compass 4294 Plus. ESI. Available from: [Link]

  • Determination of Total Sulfur in Fifteen Geological Materials Using Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) and Combustion/Infrared Spectrometry. ResearchGate. Available from: [Link]

  • Determination of Sulfur (S) by elemental analyzer. FILAB. Available from: [Link]

  • Elemental Analysis. Analytik Jena. Available from: [Link]

  • Simultaneous determination of chlorine and sulfur in geochemical reference samples by wavelength dispersive X-ray fluorescence spectrometry. Royal Society of Chemistry. Available from: [Link]

  • 9075 test method for total chlorine in new and used petroleum products by x-ray fluorescence. U.S. Environmental Protection Agency. Available from: [Link]

  • Rapid and Accurate Analysis of Sulphur and Chlorine in Biofuels by XRF. XOS. Available from: [Link]

  • Sulfur & Chlorine SpectroStandards® Sets; Oils & Fuels. Chemplex Industries. Available from: [Link]

  • XRF Sulfur/Chlorine Analyzer LXSC-A10. Labtron. Available from: [Link]

  • Combined Determination of Organic Carbon, Sulfur, Nitrogen, and Chlorine Contaminations on Catalyst Surfaces by Combustion Elemental Analysis. Analytik Jena. Available from: [Link]

  • Elemental analysis: Sulfur, Chlorine, Bromine, Fluorine, Iodine and total halogens. Calculation of the sum of F, Cl, Br, I. Analytice. Available from: [Link]

  • Sulfur Certified Reference Materials (CRM) and Standards. ARO Scientific. Available from: [Link]

  • Determination of Total Volatile Sulfur in Gaseous Hydrocarbons and Liquefied Petroleum Gases and Natural Gas by Ultraviolet Fluorescence. Process Insights. Available from: [Link]

  • Rapid and Accurate Analysis of Sulphur and Chlorine in Biofuels by X-ray Fluorescence. XOS. Available from: [Link]

  • Rapid and Accurate Analysis of Sulfur and Chlorine in Biofuels by XRF. DASTEC S.R.L. Available from: [Link]

  • Chlorine and Sulfur in Mineral Oil Calibration Standards. VHG Labs. Available from: [Link]

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A Comparative Guide to the Characterization of Impurities in the Chloromethylation of 4-(Methylsulfonyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of analytical methodologies for the identification, quantification, and structural elucidation of impurities generated during the chloromethylation of 4-(methylsulfonyl)phenol. As a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs), the purity of its derivatives is paramount to the safety and efficacy of the final drug product. This document is intended for researchers, analytical scientists, and process chemists in the pharmaceutical industry, offering both theoretical grounding and practical, field-proven protocols.

The Synthetic Context: Chloromethylation and Its Challenges

The chloromethylation of an aromatic compound, often referred to as the Blanc reaction, is a versatile method for introducing a chloromethyl group (-CH₂Cl) onto an aromatic ring.[1] In the case of 4-(methylsulfonyl)phenol, this reaction is typically accomplished using formaldehyde and hydrogen chloride, often with a Lewis acid catalyst like zinc chloride.[2][3]

While effective, this reaction is prone to the formation of several process-related impurities. The control and characterization of these impurities are not merely a matter of process optimization but a strict regulatory requirement, as outlined by agencies like the International Council for Harmonisation (ICH).[4][5] The presence of unknown or poorly characterized impurities can compromise drug safety, stability, and efficacy.[6][7]

The primary impurities can be categorized as follows:

  • Unreacted Starting Materials: Residual 4-(methylsulfonyl)phenol.

  • Side-Reaction Byproducts: Primarily diarylmethane derivatives formed by the reaction of the chloromethylated product with another molecule of the starting material.[1][2]

  • Over-reaction Products: Di-chloromethylated species.

  • Reagent-Derived Impurities: Formation of the highly carcinogenic bis(chloromethyl) ether (BCME) is a known risk in chloromethylation reactions and requires stringent control and monitoring.[8]

Below is a diagram illustrating the primary reaction and the formation pathways of key impurities.

G substance substance reagent reagent product product impurity impurity MSP 4-(Methylsulfonyl)phenol Product 4-Chloro-2-(methylsulfonyl)phenol (Main Product) MSP->Product Chloromethylation (Desired Reaction) Dimer Diarylmethane Impurity MSP->Dimer Side Reaction Reagents HCHO, HCl (ZnCl₂ catalyst) Reagents->Product BCME Bis(chloromethyl) ether (Toxic Byproduct) Reagents->BCME Reagent Side Reaction Product->Dimer Side Reaction

Caption: Reaction scheme for the chloromethylation of 4-(methylsulfonyl)phenol and key impurity formation pathways.

A Comparative Analysis of Core Analytical Techniques

A multi-faceted analytical approach is non-negotiable for comprehensive impurity profiling. No single technique can provide all the necessary information. Here, we compare the three cornerstone techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Nuclear Magnetic Resonance (NMR)
Primary Use Quantification of API and known impurities; Purity assessment.[9][10]Detection and identification of volatile and semi-volatile impurities (e.g., residual solvents, BCME).[11]Definitive structural elucidation of unknown impurities; Absolute quantification (qNMR).[12][13]
Sensitivity High (ng to pg range). Can detect impurities down to 0.01% or lower with validated methods.[14]Very High (pg to fg range). Excellent for trace analysis of volatile compounds.Moderate to Low. Typically requires µg to mg quantities for full characterization.
Strengths - Highly reproducible and precise for quantification.- Applicable to a wide range of non-volatile and thermally stable compounds.- Robust and widely available technology.- Provides molecular weight and fragmentation data for identification.- Superior separation for complex volatile mixtures.[11]- Gold standard for unambiguous structure determination.[13][15]- Does not require reference standards for structural analysis.- Can analyze complex mixtures without prior separation.[15]
Limitations - Peak identification relies on reference standards or subsequent analysis (e.g., LC-MS).- Not suitable for volatile compounds.- Limited to thermally stable and volatile compounds.- Derivatization may be required for polar analytes.- Lower sensitivity compared to mass spectrometry.- Complex spectra can be challenging to interpret.- Higher equipment and operational cost.
Regulatory Standing The "gold standard" for purity testing and quality control in pharmaceutical analysis.[10]Essential for residual solvent analysis as per ICH Q3C guidelines.[5]Crucial for the characterization and qualification of new chemical entities and their impurities.[4][12]

Field-Proven Experimental Protocols

The following protocols are designed as robust starting points. It is imperative that these methods are fully validated according to ICH guidelines for their specific intended use in your laboratory.[16]

Protocol: RP-HPLC for Purity and Impurity Quantification

This Reverse-Phase HPLC method is designed to separate the main 4-(methylsulfonyl)phenol peak from potential process-related impurities, such as unreacted starting material and the diarylmethane byproduct.

Rationale: A gradient elution is chosen to ensure adequate separation of compounds with a range of polarities, from the more polar starting material to the less polar diarylmethane impurity. A C18 column provides excellent retention for these aromatic compounds. UV detection is suitable as all target analytes possess a chromophore.

Methodology:

  • System: Quaternary or Binary HPLC system with a UV/PDA detector.

  • Column: Zorbax SB-C18, 250 mm x 4.6 mm, 5 µm, or equivalent.

  • Mobile Phase A: 0.1% v/v Formic Acid in Water.

  • Mobile Phase B: 0.1% v/v Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 35% B

    • 5-25 min: 35% to 80% B

    • 25-30 min: 80% B

    • 30-32 min: 80% to 35% B

    • 32-40 min: 35% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

  • Diluent: Acetonitrile:Water (50:50, v/v).

  • Sample Preparation: Accurately weigh ~25 mg of the reaction mixture and dissolve in 100 mL of diluent to achieve a final concentration of approximately 0.25 mg/mL. Sonicate to ensure complete dissolution.

Protocol: GC-MS for Volatile Impurities

This method is critical for detecting residual solvents and, most importantly, the highly toxic byproduct bis(chloromethyl) ether (BCME).

Rationale: GC is the ideal technique for separating volatile organic compounds.[9] Coupling with a Mass Spectrometer allows for positive identification based on the mass-to-charge ratio and fragmentation patterns, which is essential for confirming the presence of hazardous materials like BCME.

Methodology:

  • System: Gas Chromatograph with a Mass Spectrometric detector (Electron Ionization - EI).

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Oven Temperature Program:

    • Initial: 40°C, hold for 5 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Injector Temperature: 250°C.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • MS Scan Range: 35 - 400 amu.

  • Sample Preparation: Dissolve approximately 100 mg of the sample in 10 mL of a suitable high-purity solvent (e.g., Dichloromethane), which does not co-elute with target analytes.

Protocol: NMR for Structural Elucidation of an Unknown Impurity

When an unknown impurity is detected (e.g., via HPLC), it must be isolated (typically via preparative HPLC) and its structure definitively determined. NMR spectroscopy is the most powerful tool for this task.[13]

Rationale: A suite of 1D and 2D NMR experiments provides a complete picture of the molecule's structure. ¹H and ¹³C NMR identify the types of protons and carbons. COSY reveals H-H correlations, HSQC links protons to their directly attached carbons, and HMBC reveals long-range H-C correlations, allowing the molecular fragments to be pieced together like a puzzle.[17][18]

Methodology (for an isolated impurity):

  • Sample Preparation: Dissolve 5-10 mg of the isolated impurity in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire 1D Spectra:

    • ¹H NMR: Obtain a high-resolution spectrum to observe chemical shifts, integrations (proton count), and coupling constants (J-coupling).

    • ¹³C NMR {¹H decoupled}: Obtain a spectrum to identify the number of unique carbon environments.

  • Acquire 2D Spectra:

    • COSY (Correlation Spectroscopy): To identify spin systems by revealing proton-proton couplings within 2-3 bonds.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is critical for connecting different fragments of the molecule.

  • Data Interpretation: Systematically analyze the spectra to assemble the chemical structure. Verify the proposed structure against all collected data, including mass spectrometry data for molecular weight confirmation.

An Integrated Analytical Workflow for Impurity Characterization

A logical, stepwise workflow ensures both efficiency and thoroughness in impurity profiling. The goal is to move from detection and quantification to definitive identification.

G process process analysis analysis decision decision result result hazard hazard start Reaction Sample hplc HPLC-UV Analysis start->hplc check_volatile Check for Volatiles (BCME, Solvents) start->check_volatile check_spec Purity & Impurities within Specification? hplc->check_spec gcms GC-MS Analysis release Batch Release (Report Known Impurities) check_spec->release Yes unknown Unknown Impurity Detected > ICH Threshold? check_spec->unknown No unknown->release No isolate Isolate Impurity (Prep-HPLC) unknown->isolate Yes elucidate Structural Elucidation (NMR, HRMS) isolate->elucidate identify Structure Identified Update Specification elucidate->identify check_volatile->gcms

Caption: A systematic workflow for the comprehensive characterization of impurities in a pharmaceutical intermediate.

Conclusion

The characterization of impurities in the chloromethylation of 4-(methylsulfonyl)phenol is a critical activity that directly impacts pharmaceutical quality and patient safety. A robust analytical strategy cannot rely on a single technique. Instead, it must leverage the complementary strengths of multiple methodologies. HPLC provides the quantitative backbone for purity assessment, GC-MS serves as the essential tool for monitoring volatile and hazardous byproducts, and NMR spectroscopy offers the definitive power of structural elucidation for unknown entities. By implementing an integrated workflow grounded in these orthogonal techniques, researchers and drug development professionals can ensure a comprehensive understanding of their impurity profile, satisfying regulatory expectations and guaranteeing the quality of the final API.

References

  • Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. (2025). Research & Reviews: Journal of Pharmaceutical Analysis.
  • Identification and profiling of impurities in Pharmaceuticals. (2025).
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain.
  • Impurity Profiling of Pharmaceutical Drugs By Various Methods. IOSR Journal.
  • Recent trends in the impurity profile of pharmaceuticals. (2010). PMC - NIH.
  • Use of NMR in Impurity Profiling for Pharmaceutical Products. (2020). Veeprho.
  • Chloromethyl: compounds, synthesis and safety. Chempanda.
  • Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for Purity Determination of 4-(Methylsulfonyl)phenylacetic Acid. (2025). Benchchem.
  • Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. (2025). NMR Services.
  • Identification and structure elucidation by NMR spectroscopy of an impurity in flame retardants prepar
  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008). sites@gsu.
  • use of nmr in structure ellucid
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  • Blanc chloromethyl
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  • Blanc Chloromethyl
  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021). Research & Reviews: Journal of Pharmaceutical Analysis.
  • Impurity Profiling and its Significance Active Pharmaceutical Ingredients. (2025). Journal of Pharmaceutical Analysis.
  • Recent trends in the impurity profile of pharmaceuticals. (2010). Semantic Scholar.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(Chloromethoxy)-4-methanesulfonylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 1-(Chloromethoxy)-4-methanesulfonylbenzene. As a laboratory professional, your safety, and the protection of our environment, are paramount. This guide moves beyond simple instruction to explain the chemical reasoning behind each procedural step, ensuring a culture of safety and scientific integrity. The protocols described herein are designed to be self-validating, empowering you to manage chemical waste responsibly and in compliance with regulatory standards.

Section 1: Hazard Assessment & Core Safety Principles

Understanding the inherent risks of a chemical is the foundation of its safe management. This compound is a reactive compound whose hazards are dictated by its functional groups: the chloromethoxy moiety and the sulfonyl group on a benzene ring.

The primary hazard stems from the chloromethoxy group (-OCH₂Cl) . Chloromethyl ethers are a class of compounds recognized for their high reactivity. They are potent alkylating agents and are considered potential carcinogens.[1] This group can react readily with water (hydrolysis) and other nucleophiles.[2][3] This reactivity means it can cause severe burns to skin and eyes and damage to the respiratory tract upon inhalation.[4][5] The compound should be treated as corrosive and toxic.[4]

GHS Hazard Profile

The Globally Harmonized System (GHS) provides a clear summary of the known hazards. While specific data for this exact compound is limited, data from structurally analogous compounds provides a strong basis for hazard assessment.

Hazard ClassCategoryHazard StatementSource
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damage[4][5]
Serious Eye DamageCategory 1H314: Causes severe skin burns and eye damage[4][5]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[4][5]
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed[5]
Acute Toxicity (Dermal)Category 4H312: Harmful in contact with skin[5]

Section 2: Immediate Handling & Personal Protective Equipment (PPE)

Before beginning any work that will generate this compound waste, proper engineering controls and personal protective equipment must be in place.[6]

Engineering Control: All handling of this compound, including weighing, transfer, and the initial stages of disposal, must be conducted within a certified chemical fume hood to minimize the release and inhalation of vapors.[7][8]

Personal Protective Equipment (PPE): The level of protection required is dictated by the high reactivity and corrosivity of the compound.[6]

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting, splash-proof chemical goggles and a face shield.Protects against splashes of corrosive material that can cause severe eye damage.[6][9]
Hand Protection Chemical-resistant gloves (e.g., heavier nitrile or neoprene).Prevents skin contact, which can cause severe chemical burns.[7][9] Standard thin nitrile gloves are for incidental contact only.
Body Protection A chemical-resistant apron over a flame-resistant lab coat.Provides a barrier against splashes and spills on clothing and skin.[6][7]
Footwear Closed-toe shoes made of a non-porous material.Protects feet from potential spills.

Section 3: Waste Segregation & Containment

Proper segregation is the most critical step in preventing dangerous reactions within waste streams.[10][11] this compound is a reactive, halogenated organic compound and must be treated as such.

Waste Containment Protocol
  • Select the Correct Container: Use a designated, clean, and dry container specifically for "Halogenated Organic Waste."[12] The container must be made of a compatible material (e.g., borosilicate glass or high-density polyethylene) and have a secure, screw-top cap.[13][14] The original reagent bottle is often the best choice for waste.[14]

  • Labeling: The container must be clearly and legibly labeled with the words "HAZARDOUS WASTE" and the full chemical name, "this compound." [11][13][15] Do not use abbreviations or chemical formulas.[15]

  • Segregation:

    • DO NOT mix this waste with non-halogenated solvents.[12]

    • DO NOT mix with aqueous waste, acids, or bases.[11]

    • DO NOT mix with other reactive chemicals, especially amines or strong oxidizers.[3][11]

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area within the lab, at or near the point of generation.[13][15] This area should be under the control of laboratory personnel and equipped with secondary containment (e.g., a spill tray) to prevent the spread of potential leaks.[10][14]

Disposal Decision Workflow

The following diagram outlines the critical decision points for managing waste containing this compound.

G cluster_segregation Step 2: Segregation & Containment start Waste Generated (Pure compound, solutions, or contaminated materials) ppe_check Step 1: Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) start->ppe_check container Select a clean, dry, 'Halogenated Organic Waste' container ppe_check->container labeling Label with 'HAZARDOUS WASTE' and full chemical name container->labeling storage Step 3: Store in Satellite Accumulation Area with Secondary Containment labeling->storage decision Is on-site deactivation of small quantities necessary and approved by EHS? storage->decision deactivation Step 4: Perform Controlled Hydrolysis (See Protocol 4.1) EHS Consultation Required decision->deactivation Yes collection_bulk Step 5: Arrange for EHS Pickup of Untreated Bulk Waste decision->collection_bulk No collection_deactivated Step 5: Collect neutralized hydrolysate as Aqueous Hazardous Waste. Arrange for EHS Pickup. deactivation->collection_deactivated

Caption: Waste disposal workflow for this compound.

Section 4: On-Site Deactivation Protocol (For Small, Residual Quantities)

Disclaimer: This procedure is intended ONLY for the deactivation of small, residual quantities of this compound by trained personnel. It should never be used for bulk disposal. You must consult with your institution's Environmental Health & Safety (EHS) department before attempting any in-lab chemical treatment of waste. [12] The goal is to hydrolyze the reactive chloromethoxy group into less hazardous components.

Protocol: Controlled Basic Hydrolysis

This procedure is adapted from established methods for hydrolyzing reactive sulfonyl and acyl halides.[2][3] The reaction involves the nucleophilic substitution of the chloride by hydroxide, followed by neutralization.

R-OCH₂Cl + 2 NaOH → R-OCH₂OH + NaCl + H₂O → Further decomposition

Materials:

  • Stir plate and stir bar

  • Three-necked round-bottom flask appropriately sized for the reaction volume

  • Dropping funnel

  • Ice bath

  • 1 M Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric Acid (HCl) solution

  • pH paper or pH meter

Procedure:

  • Setup: In a chemical fume hood, equip the three-necked flask with a magnetic stir bar, a dropping funnel, and a stopper. Place the flask in an ice bath on a stir plate.

  • Dilution: If you are neutralizing a solution of the compound, add it to the flask. If you are neutralizing a small amount of the pure solid, first dissolve it in a water-miscible solvent that does not react with the base (e.g., Tetrahydrofuran - THF).

  • Initial Baseload: Add a small amount of the 1 M NaOH solution to the flask, ensuring the total volume of base will be in excess of what is needed to neutralize the compound and any acid generated.

  • Controlled Addition: Begin stirring the solution in the ice bath. Slowly, add the solution of this compound from the dropping funnel to the stirring NaOH solution. Maintain a slow addition rate to control the exothermic reaction.

  • Reaction Time: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for at least one hour to ensure the reaction goes to completion.

  • Neutralization: Carefully check the pH of the solution. It should be basic. Slowly add 1 M HCl dropwise while stirring until the pH is neutral (pH 6-8).

  • Final Disposal: The resulting neutralized aqueous solution must still be disposed of as hazardous waste. Transfer it to a clearly labeled "Aqueous Hazardous Waste" container. Never assume the product is non-hazardous and suitable for drain disposal.[3]

Section 5: Final Disposal of Bulk & Deactivated Waste

All chemical waste, whether it is the original compound in a "Halogenated Organic Waste" container or the neutralized solution from the deactivation protocol, must be disposed of through the proper channels.[10]

  • Ensure Proper Labeling and Containment: Double-check that all waste containers are securely sealed, clean on the outside, and accurately labeled.[14][15]

  • Request Pickup: Contact your institution's Environmental Health and Safety (EHS) department or use the established institutional procedure (e.g., an online waste pickup form) to request collection.[13][15]

  • Documentation: Complete any required waste manifests or tags provided by your EHS office. Accurate documentation of waste is a regulatory requirement.[10]

  • Professional Disposal: The EHS department will work with a licensed hazardous waste disposal company to transport the waste for final treatment, typically via high-temperature incineration.[16]

Section 6: Emergency Procedures

In the event of an accidental exposure or spill, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[17] Seek immediate medical attention.[17][18]

  • Eye Contact: Immediately flush eyes with lukewarm, gently flowing water for at least 15 minutes, holding the eyelids open.[17] Seek immediate medical attention.[17][18]

  • Inhalation: Move the affected person to fresh air.[17][18] If breathing is difficult, administer oxygen. Seek immediate medical attention.[17][18]

  • Small Spill: If you are trained and it is safe to do so, contain the spill using an inert absorbent material (e.g., vermiculite or sand). Do not use combustible materials. Sweep up the material, place it in a sealed, labeled hazardous waste container, and arrange for disposal.[17]

  • Large Spill: Evacuate the immediate area. Alert others and contact your institution's EHS emergency line immediately.

Section 7: References

  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research. Retrieved February 24, 2026, from [Link]

  • Laboratory Chemical Waste Management Guidelines. (2003, February 15). University of Pennsylvania EHRS. Retrieved February 24, 2026, from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved February 24, 2026, from [Link]

  • How to Safely Handle Reactive Chemicals. (2024, August 7). The Chemistry Blog. Retrieved February 24, 2026, from [Link]

  • Best Practices for Avoiding Incidents With Reactive Chemicals. (2013, September 18). American Laboratory. Retrieved February 24, 2026, from [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury. Retrieved February 24, 2026, from [Link]

  • Lab Safety Manual: Working with Hazardous Materials. (n.d.). Hampshire College. Retrieved February 24, 2026, from [Link]

  • Standard Operating Procedures for Working with Dangerously Reactive Chemicals. (n.d.). University of Prince Edward Island. Retrieved February 24, 2026, from [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved February 24, 2026, from [Link]

  • The Best Practices and Advice for Chemical Safety in Laboratories: The Complete Guide. (2025, December 4). Retrieved February 24, 2026, from [Link]

  • Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. (n.d.). EPFL. Retrieved February 24, 2026, from [Link]

  • In-Laboratory Treatment of Chemical Waste. (2019). University of British Columbia. Retrieved February 24, 2026, from [Link]

  • 1-(Chloromethyl)-4-methanesulfonylbenzene. (n.d.). PubChem. Retrieved February 24, 2026, from [Link]

  • Methyl Chloromethyl Ether Awareness Training. (n.d.). Albert Einstein College of Medicine. Retrieved February 24, 2026, from [Link]

  • Safety Data Sheet - Chloromethyl Methyl Ether. (2007, November 30). T3DB. Retrieved February 24, 2026, from [Link]

  • Working with Hazardous Chemicals. (2007). Organic Syntheses, 84, 102-110. Retrieved February 24, 2026, from [Link]

  • 1-Chloro-4-methoxybenzene. (2025, August 25). Chemsrc. Retrieved February 24, 2026, from [Link]

  • 1-[(Chloromethoxy)methyl]-4-methoxybenzene. (n.d.). PubChem. Retrieved February 24, 2026, from [Link]

  • Chemical waste. (n.d.). McGill University. Retrieved February 24, 2026, from [Link]

  • 1-(Chloromethoxy)-4-methylbenzene. (2025, October 15). US EPA. Retrieved February 24, 2026, from [Link]

  • Laboratory Hazardous Waste Disposal Guideline. (2022, August 8). UNSW. Retrieved February 24, 2026, from [Link]

  • 1-Chloro-4-[(chloromethoxy)methyl]benzene. (n.d.). PubChem. Retrieved February 24, 2026, from [Link]

  • Benzyl chloromethyl ether. (n.d.). Organic Syntheses Procedure. Retrieved February 24, 2026, from [Link]

  • Method for rapid decomposition of methyl chloromethyl and bis(chloromethyl) ethers. (1995). Google Patents. Retrieved February 24, 2026, from

Sources

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